(+)-Menthol

Catalog No.
S1530630
CAS No.
15356-60-2
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Menthol

CAS Number

15356-60-2

Product Name

(+)-Menthol

IUPAC Name

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1

InChI Key

NOOLISFMXDJSKH-AEJSXWLSSA-N

SMILES

CC1CCC(C(C1)O)C(C)C

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
very soluble in alcohol and volatile oils; slightly soluble in wate

Synonyms

(1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanol; [1S-(1α,2β,5α)]-5-Methyl-2-(1-methylethyl)c;yclohexanol; (1S,3S,4R)-(+)-Menthol; (+)-Menthol; (1S,2R,5S)-(+)-Menthol; (1S,2R,5S)-Menthol; d-Menthol;

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C

basic pharmacological properties of (+)-menthol

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Properties of Menthol

The table below summarizes the key molecular targets and associated effects of menthol, based on the gathered research. Please note that these findings are primarily attributed to the (-)-menthol isomer.

Molecular Target Biological Effect Postulated Mechanism of Action Experimental Context (Model)
TRPM8 Receptor [1] [2] [3] Cooling sensation; Analgesia (Pain Relief) Agonist; activation induces a cooling sensation and modulates pain pathways [1]. Preclinical models (in vitro and in vivo) [1].
Voltage-Gated Sodium (Na+) Channels [2] Local Anesthetic; Analgesia State-, use-, and voltage-dependent channel blockade, suppressing action potential generation and high-frequency neuronal firing [2]. Patch-clamp studies on rodent dorsal root ganglion (DRG) neurons and related cell lines [2].
Voltage-Gated Calcium (Ca²⁺) Channels [3] Smooth Muscle Relaxation (e.g., vasculature, trachea) Inhibition of calcium influx, leading to reduced contraction [3]. Studies on isolated rat aortic, mesenteric, and tracheal smooth muscle tissues [3].
Cancer Cell Pathways [1] [4] Anticancer / Cytotoxic Effects Activation of TRPM8 leading to altered calcium dynamics; induction of apoptosis via caspase-3; mechanisms not fully elucidated [1] [3] [4]. In vitro studies on various cancer cell lines (e.g., leukemia, breast cancer) [4].

Experimental Analysis of Menthol

For researchers, the accurate quantification of menthol is crucial. The following workflow, based on a published gas chromatography (GC) method for suppositories, can be adapted for analyzing menthol from in vitro experiments [5]. This method was validated as per ICH guidelines.

G Start Start: Sample Preparation A Extract sample with ethanol Start->A B Add Internal Standard (Thymol Solution) A->B C Filter through 0.22 µm membrane B->C D Inject into GC System C->D E Chromatographic Separation (VF-624ms Capillary Column) D->E F Flame Ionization Detection (FID) E->F G Data Analysis & Quantification F->G End Result G->End

Workflow for menthol analysis using gas chromatography (GC).

Key Experimental Details (Adapted from [5]):

  • Sample Preparation: The sample is extracted with ethanol. An internal standard (thymol) is added to ensure analytical accuracy and precision.
  • Chromatographic Conditions:
    • Column: VF-624ms (60 m length, 1.8 µm film thickness).
    • Oven Program: Initial 90°C (hold 1 min), ramp at 15°C/min to 181°C (hold 3 min).
    • Detector: Flame Ionization Detector (FID) at 280°C.
    • Carrier Gas: Helium at a constant flow of 5.0 mL/min.
  • Validation: This method demonstrated satisfactory system precision (RSD < 2.0%), linearity, accuracy, and robustness [5].

Key Information on (+)-Menthol

While detailed data is scarce, the search results highlight two critical points regarding stereospecificity:

  • Cooling and Analgesic Effect: The cooling intensity and analgesic effects are known to be stereo-selective. One study noted that the (-)-enantiomer was active in vivo models, implying that the (+)-isomer likely has a different, and potentially weaker, pharmacological profile [2].
  • Local Anesthetic Effect: In contrast to the analgesic effect, the local anesthetic action of menthol was reported to be non-stereoselective, meaning both (-) and (+) isomers were equally active [2]. This suggests that the sodium channel blockade may be a shared mechanism.

References

where is (+)-menthol found in nature

Author: Smolecule Technical Support Team. Date: February 2026

Stereoisomers of Menthol

Menthol has three chiral centers, leading to eight possible stereoisomers [1]. The table below outlines the four primary diastereomers and their characteristics.

Diastereomer Primary Natural Source Relative Abundance & Characteristics
(-)-Menthol (Levomenthol) Peppermint (Mentha × piperita), Cornmint (Mentha arvensis) [1] [2] Predominant natural form; possesses the characteristic strong cooling sensation and minty aroma [1].
(+)-Menthol - Extremely rare in nature; not a significant component of mint essential oils.
(-)-Neomenthol Peppermint, Japanese menthol [1] A minor constituent in some natural sources.
(+)-Neomenthol - -
(-)-Isomenthol - -
(+)-Isomenthol - -
(-)-Neoisomenthol - -
(+)-Neoisomenthol - -

Natural Occurrence and Biosynthesis

The near-exclusive production of (-)-menthol in plants is due to the high stereoselectivity of the biosynthetic enzymes in the mint family's glandular trichomes [3] [2] [4].

The pathway involves eight enzymatic steps, with pulegone reductase (PR) being a key enzyme that determines the stereochemistry of the resulting menthone and, ultimately, menthol [4] [5]. Research shows this enzyme family catalyzes a stereoselective reduction, specifically producing (-)-menthone, the direct precursor to (-)-menthol [5].

menthol_biosynthesis GPPS Geranyl Diphosphate (GPPS) LS Limonene Synthase (LS) GPPS->LS Limonene (-)-Limonene L3H Limonene-3-Hydroxylase (L3H) Limonene->L3H ID Isopiperitenol Dehydrogenase (ID) Isopiperitenone (-)-Isopiperitenone IR Isopiperitenone Reductase (IR) Isopiperitenone->IR Pulegone (+)-Pulegone PI Isopulegone Isomerase (PI) PR Pulegone Reductase (PR) Pulegone->PR Menthone (-)-Menthone MR Menthone Reductase (MR) Menthone->MR Menthol (-)-Menthol LS->Limonene L3H->Isopiperitenone IR->Pulegone PR->Menthone MR->Menthol

Key biosynthetic pathway for (-)-menthol in mint, highlighting stereoselective pulegone reductase (PR) step [3] [4] [5].

Experimental Analysis and Detection

For researchers requiring definitive identification and quantification of this compound, the following analytical approaches are recommended.

1. Sample Preparation and Essential Oil Extraction

  • Plant Material: Fresh or dried aerial parts of Mentha species (e.g., M. piperita, M. arvensis), with focus on glandular trichomes [2] [4].
  • Extraction Method: Steam distillation is standard for industrial-scale isolation [1] [6]. For analytical purposes, solid-phase microextraction (SPME) or solvent extraction of leaf discs can be used [4].

2. Separation and Quantification of Enantiomers

  • Gas Chromatography (GC): The primary tool for essential oil analysis.
  • Critical Requirement: Use a chiral stationary phase GC column (e.g., cyclodextrin-based). Achiral columns separate compounds by boiling point/polarity but cannot resolve enantiomers.
  • Detection: Couple with Mass Spectrometry (MS) for definitive identification [4].

3. Protocol for Chiral GC-MS Analysis

  • Column: Chiral stationary phase (e.g., γ-cyclodextrin).
  • Temperature Program: Ramp from 60°C to 220°C at 2°C per minute [4].
  • Standards: Use commercially available (-)-menthol and synthetic This compound as reference standards to determine retention times.
  • Quantification: Compare peak areas of samples against calibration curves from reference standards.

The search results do not report specific natural sources with high this compound content. Its presence, if any, would be in trace amounts detectable only with chiral analytical methods.

References

Application Notes: Synthesis and Production of (+)-Menthol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

(+)-Menthol, the enantiomer of the naturally prevalent and biologically active (-)-menthol, is a compound of significant interest in chiral research, synthetic chemistry, and the development of analytical standards. Unlike its counterpart, this compound lacks a characteristic minty odor and cooling sensation, making its synthesis a matter of precise stereochemical control rather than commercial flavor or fragrance production [1]. The industrial and laboratory synthesis of menthol has evolved to meet demand through various pathways, primarily focusing on the production of the desired (-)-enantiomer. However, these processes often generate racemic mixtures or isomers from which this compound can be isolated or toward which synthetic routes can be directed. This document details the major synthesis routes, provides experimental protocols for key methods, and outlines standard analytical techniques for verification.

Major Synthesis Pathways and Comparative Analysis

Industrial and research-scale production of menthol can be categorized into several pathways. The table below summarizes the key methods, their starting materials, and their strategic advantages and disadvantages.

Table 1: Comparative Analysis of Major Menthol Synthesis Pathways

Pathway Key Starting Material Key Steps Strategic Advantages Key Challenges
Natural Isolation [2] Mint plants (Mentha arvensis) Steam distillation, crystallization Yields natural (-)-menthol; clean label appeal. Land and climate dependent; cannot produce this compound.
Takasago Process Myrcene / Geranial Isomerization, Stereoselective Hydrogenation High-yield, industrial-scale production of (-)-menthol. Proprietary; complex catalysis.
Haarmann & Reimer (Symrise) Process [3] m-Cresol / Thymol Hydrogenation, Resolution Well-established industrial process. Produces racemic mixture; requires resolution.
Turpentine Route [4] [5] 3-Carene (from Crude Sulfate Turpentine) Hydrogenation, Isomerization, Epoxidation Uses a renewable by-product from the paper industry; sustainable "green" synthesis. Requires complex separation of turpentine components.
Enzymatic Resolution [6] [1] Racemic Menthol Esters Enzymatic Hydrolysis (e.g., using Lipase) High stereoselectivity; mild reaction conditions; can be engineered for either enantiomer. Requires racemic substrate; yield limited to 50% for a single enantiomer.
One-Pot Synthesis [7] Citronellal Cyclization, Hydrogenation Streamlined process; uses heterogeneous catalysis. Optimization needed for stereochemical control in a single pot.

The following workflow diagram illustrates the decision-making process for selecting an appropriate synthesis strategy based on research objectives.

Detailed Experimental Protocols

Protocol: Enzymatic Resolution of Racemic Menthol Using Engineered Burkholderia cepacia Lipase (BCL)

Principle: This protocol describes the kinetic resolution of racemic menthol via enantioselective hydrolysis of its ester derivatives. Engineered BCL mutants demonstrate exceptional stereoselectivity, achieving up to 99.4% enantiomeric excess (e.e.) for the desired L-(-)-menthol, and can be adapted to target the D-(+)-enantiomer [1].

  • Materials:

    • Substrate: Racemic menthyl ester (e.g., menthyl acetate, menthyl 5-phenyl valerate).
    • Biocatalyst: Engineered BCL mutant (e.g., MSPER-modified BCL).
    • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.0.
    • Organic solvent for extraction: n-Heptane or Diethyl Ether.
    • Analytical: Chiral GC or HPLC column.
  • Procedure:

    • Reaction Setup: In a suitable reaction vessel, dissolve the racemic menthyl ester (e.g., 10 mmol) in the phosphate buffer (50 mL). Add the engineered BCL enzyme (100-500 mg). Seal the vessel.
    • Hydrolysis: Stir the reaction mixture vigorously at 30-35°C. Monitor the reaction progress by chiral GC/HPLC by withdrawing small aliquots at regular intervals.
    • Termination: Once the desired conversion (typically near 50% for kinetic resolution) and enantiomeric excess are achieved, stop the reaction by cooling the mixture in an ice bath.
    • Extraction: Extract the reaction mixture with n-heptane (3 x 25 mL). Combine the organic layers.
    • Separation:
      • The organic phase contains the unhydrolyzed ester, which will be enriched in one enantiomer (e.g., (+)-menthyl ester).
      • The aqueous phase contains the hydrolyzed menthol, enriched in the opposite enantiomer (e.g., (-)-menthol).
    • Isolation of this compound: To obtain this compound, the unhydrolyzed ester from the organic phase (enriched in (+)-menthyl ester) must be chemically hydrolyzed. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced vacuum. Hydrolyze the resulting residue with a KOH/MeOH solution (1M, 20 mL) under reflux for 2 hours. After work-up and purification, this yields this compound.
    • Purification: Purify the crude this compound by recrystallization from a suitable solvent like acetonitrile or n-heptane at low temperatures [8].
  • Notes:

    • The stereoselectivity is highly dependent on the enzyme mutant, ester group, and reaction conditions.
    • Surfactant-coating of lipases has been shown to significantly increase activity and conversion rates in organic media [6].
Protocol: Synthesis of Menthol from 3-Carene via a Sustainable Turpentine Route

Principle: This multi-step synthesis transforms 3-carene, a major component of crude sulfate turpentine (a paper industry by-product), into a mixture of menthol isomers. The final product is a racemic mixture from which this compound can be separated [4] [5]. The pathway is illustrated below.

G Start 3-Carene (from Turpentine) Step1 Heterogeneous Hydrogenation (e.g., Ni, Pd/C) >90% Yield Start->Step1 Step2 Dihydro-3-carene Step1->Step2 Step3 Heterogeneous Acidic Isomerization (e.g., Zeolite, SiO₂-Al₂O₃) Step2->Step3 Step4 Mixture of Menthenes Step3->Step4 Step5 Catalytic Epoxidation (H₂O₂, Catalyst) Step4->Step5 Step6 Menthene Epoxides Step5->Step6 Step7 Hydrogenation of Epoxides (H₂, Catalyst) 65% Yield Step6->Step7 End Racemic Menthol Mixture (Separation Required) Step7->End

  • Procedure for Step 1: Hydrogenation of 3-Carene to Dihydro-3-carene

    • Charge a high-pressure autoclave with 3-carene (10 g) and a heterogeneous catalyst such as Ni or Pd/C (5% wt).
    • Purge the system with hydrogen and pressurize to 5-10 bar H₂.
    • Stir the reaction mixture at 80-100°C for 4-6 hours.
    • After cooling and releasing pressure, filter the reaction mixture to remove the catalyst.
    • Concentrate the filtrate under reduced pressure to obtain dihydro-3-carene as a colorless liquid (Yield: >90%).
  • Procedure for Final Step: Hydrogenation of Menthene Epoxides to Menthol

    • Dissolve the mixture of menthene epoxides (5 g) in a suitable solvent (e.g., ethanol, 30 mL).
    • Add a hydrogenation catalyst (e.g., Raney Nickel, 0.5 g).
    • Conduct hydrogenation in an autoclave at 50-80°C and 20-50 bar H₂ pressure for 8-12 hours.
    • Filter off the catalyst and concentrate the solution.
    • The resulting solid is a racemic mixture of menthol isomers. Separation and Isolation: The (+)- and (-)-menthol can be separated from the isomer mixture using established industrial methods such as repeated crystallization or selective complexation [4] [5]. The reported yield for this final step is approximately 65%.

Analytical Methods for Verification

Table 2: Key Analytical Methods for Menthol Characterization

Parameter Method Specifications / Acceptance Criteria
Purity & Identity GC-MS, GC-FID Comparison of retention time and mass spectrum with an authentic standard. Purity >99%.
Enantiomeric Purity (e.e.) Chiral Gas Chromatography (GC) Use a chiral stationary phase column (e.g., γ-cyclodextrin). Calculate e.e. from peak areas: e.e. (%) = ([R] - [S]) / ([R] + [S]) * 100
Melting Point Capillary Melting Point Apparatus Pure this compound: 41-44°C [3]. A broad or depressed range indicates impurities.
Specific Rotation Polarimetry For a solution in ethanol. Specific rotation is a key identifier for enantiomeric form.
Structural Confirmation NMR Spectroscopy (¹H, ¹³C) Compare chemical shifts and coupling constants with literature data.

Conclusion

The synthesis of this compound is intrinsically linked to the advanced control of stereochemistry in menthol production. While industrial processes are optimized for the (-)-enantiomer, methods like enzymatic resolution and synthesis from turpentine provide viable and increasingly sustainable pathways to access the (+)-enantiomer. The enzymatic approach offers superior stereoselectivity under mild conditions, whereas the turpentine route valorizes an industrial by-product, aligning with green chemistry principles. The choice of method depends on the specific research goals, including the required purity, scale, and considerations of sustainability.

References

analytical methods for quantifying (+)-menthol

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods at a Glance

The choice of method depends on your analytical goals, such as required sensitivity, sample matrix, and available instrumentation.

Method Key Application Context Sample Preparation Summary Key Performance Data Reference

| GC-FID with AQbD [1] | Pharmaceutical raw materials, finished products | Dissolve menthol & internal standard (thymol) in chloroform [1]. | LOD/LOQ: Based on calibration curve. Precision (RSD): < 5% [1]. | [1] | | GC-MS with SPME [2] | Biological fluids (e.g., human urine) | Use SPME headspace sampling; for total menthol, hydrolyze with β-glucuronidase/sulfatase [2]. | LOD: 0.0017 μg/mL. Linear Range: 0.002–0.5 μg/mL (free), 0.01–10 μg/mL (total). Precision (RSD): 7.6% [2]. | [2] | | HPLC-RI [3] | Syrup formulations, products with no UV chromophore | Simple dilution and filtration in water:methanol (20:80) [3]. | LOD/LOQ: Per ICH guidelines. Accuracy (% Recovery): ~100.4%. Precision (RSD): 0.40% [3]. | [3] | | GC-FID (Suppository) [4] | Complex matrices (e.g., suppositories) | Dissolve smashed sample in THF, add thymol (IS), filter [4]. | LOD/LOQ: Calculated from SD/slope. Precision (RSD): < 2.0% [4]. | [4] | | ATR-FTIR & Chemometrics [5] | Essential oil authenticity, adulteration screening | Minimal preparation; place liquid sample on ATR crystal [5]. | N/A for direct quantification; used with PLSR/PCR models for prediction [5]. | [5] |

Detailed Application Notes & Protocols

Protocol 1: GC-FID Quantification Applying Analytical Quality by Design (AQbD)

This protocol, based on a 2025 study, is ideal for developing a robust and regulatory-compliant method for pharmaceutical quality control [1].

  • 1. Principle & Scope This method uses Gas Chromatography with a Flame Ionization Detector (GC-FID) to separate and quantify menthol. The Analytical Quality by Design (AQbD) approach systematically develops the method by understanding the impact of critical process parameters, ensuring robustness throughout its lifecycle [1].

  • 2. Experimental Protocol

    • Instrumentation: Gas Chromatograph (e.g., Thermo Scientific Trace 1310 GC) with FID and an autosampler. Column: SH-I-5Sil MS (30 m length, 0.25 µm film thickness) or equivalent [1].

    • Reagents: Menthol (Analytical Standard, ~99% purity), Thymol (Internal Standard, >98.5%), Chloroform (HPLC/GC grade) [1].

    • Chromatographic Conditions:

      • Detector Temperature: 250°C
      • Injector Temperature: 280°C
      • Split Ratio: 50
      • Injection Volume: 10 µL
      • Oven Temperature & Flow Rate: Optimized via AQbD (e.g., factorial design across 85-200°C and 0.4-1.0 mL/min) [1].
    • Sample Preparation:

      • Standard Solution: Accurately weigh 24.0 mg of menthol and 38.0 mg of thymol. Transfer to a 10.0 mL volumetric flask and dilute to volume with chloroform [1].
    • AQbD Workflow: The following workflow outlines the key stages of the Analytical Quality by Design process used to develop this robust GC-FID method [1].

      G A Define Analytical Target Profile (ATP) B Risk Assessment & Identification of CAAs/CPPs A->B C Design of Experiments (DoE) to study CPP impact B->C D Establish Method Operable Design Region (MODR) C->D E Method Validation per ICH Q2(R2) D->E

    • Method Validation: The optimized method must be validated per ICH Q2(R2) guidelines [1].

      • System Suitability: Five replicate injections; resolution ≥1.5, tailing factor <2.0, RSD of peak area ratio <5.0% [1].
      • Linearity: Minimum of six calibration standards. The correlation coefficient (R²) should be ≥0.998 [4].
      • Accuracy & Precision: Determine via recovery studies (accuracy 95-105%) and repeated injections (precision RSD <5.0%) [1] [3].
Protocol 2: GC-MS Analysis of Menthol in Human Urine

This protocol is designed for high-sensitivity quantification of menthol and its metabolites in biological matrices [2].

  • 1. Principle & Scope This method uses Headspace Solid-Phase Microextraction (HS-SPME) for clean-up and preconcentration, coupled with GC-MS for separation and detection. It allows for the separate quantification of free (unconjugated) and total menthol in urine [2].

  • 2. Experimental Protocol

    • Instrumentation: GC/MS system equipped with an autosampler capable of HS-SPME. Column: standard non-polar or mid-polar GC capillary column [2].

    • Reagents: L(-)-menthol (99.7%), Menthol-d4 (Internal Standard), β-D-glucuronidase/sulfatase (from Helix pomatia), Trisodium citrate buffer (0.1 M, pH 5.0) [2].

    • Sample Preparation:

      • For Free Menthol: Pipette 100 µL of urine into an SPME vial. Add 100 µL of citrate buffer and 50 µL of menthol-d4 IS solution (e.g., 5 µg/mL). Seal the vial [2].
      • For Total Menthol: Replace the citrate buffer with 100 µL of an enzyme solution (β-glucuronidase in buffer, 3 mg/mL). Incubate at 37°C for 24 hours for deconjugation [2].
    • HS-SPME & GC-MS Analysis: The process for analyzing both free and total menthol in urine samples involves parallel preparation paths that converge at the GC-MS analysis stage [2].

      G cluster_urine Urine Sample cluster_prep U Urine Aliquot A Add Buffer/Enzyme & Internal Standard U->A B Incubate at 37°C for 24h (Total Menthol only) A->B Total Menthol Path C HS-SPME Extraction & GC-MS Analysis A->C Free Menthol Path B->C

      • SPME Conditions: Use a suitable fiber (e.g., DVB/CAR/PDMS). Equilibrate sample at an optimized temperature (e.g., 50°C) for a set time before extraction to avoid carryover [2].
      • GC-MS Conditions: Use a temperature program (e.g., initial hold at 90°C, ramp to 181°C). Monitor selective ions for menthol and the deuterated internal standard for quantification [2] [4].

Key Considerations for Method Selection

  • GC vs. HPLC: GC is generally preferred for menthol due to its volatility, offering superior sensitivity and resolution [2] [4]. HPLC with a Refractive Index (RI) detector is a viable alternative for simple formulations where GC is unavailable, though it may be less sensitive [3].
  • Internal Standard: Using an internal standard like thymol or menthol-d4 is critical for achieving high precision, especially in complex samples, as it corrects for sample loss and instrument variability [1] [2] [4].
  • Biological Samples: For urine or plasma, enzymatic hydrolysis is necessary to measure total menthol exposure (free + conjugated forms). The use of a stable isotope-labeled IS (e.g., menthol-d4) is highly recommended for MS detection to compensate for matrix effects [2].

I hope these detailed application notes and protocols assist in your research and method development. Should your work require a specific focus on method validation, stability studies, or analysis in other complex matrices, please feel free to ask.


References

Comprehensive Application Notes and Protocols for the Separation of (+)-Menthol from Its Stereoisomers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Menthol (2-isopropyl-5-methylcyclohexanol) is a cyclic monoterpene alcohol containing three chiral centers, leading to the existence of eight stereoisomers: four pairs of enantiomers—(±)-menthol, (±)-neomenthol, (±)-isomenthol, and (±)-neoisomenthol [1]. Among these, the (1R,3R,4S)-(−)-menthol (commonly referred to as l-menthol) isomer possesses the most desirable sensory characteristics, including a pronounced minty aroma and cooling sensation [2] [3]. Its enantiomer, (1S,3S,4R)-(+)-menthol (d-menthol), and the other isomers often exhibit less desirable sensory profiles, sometimes featuring musty, herbal, or earthy off-notes [3] [1]. This application note details robust methodologies for the precise separation and analysis of (+)-menthol from complex isomeric mixtures to meet the stringent quality requirements of pharmaceutical, flavor, and fragrance industries.

Separation Techniques and Methodologies

Chromatographic Separation Methods
2.1.1 Reverse-Phase HPLC with Pre-Column Derivatization

Principle: This indirect enantiomeric resolution approach involves converting menthol enantiomers into diastereomeric derivatives using a chiral derivatizing agent, followed by separation on a conventional reverse-phase C18 column [2].

Protocol:

  • Derivatization Reaction:
    • Weigh approximately 10 mg of racemic menthol mixture.
    • Add 1.2 equivalents of (R)-α-hydroxy-4-methylbenzeneacetic acid as the chiral derivatizing agent.
    • Use N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to catalyze the esterification reaction.
    • Stir the reaction mixture at room temperature for 6-12 hours under an inert atmosphere [2] [4].
  • Purification: Wash the reaction mixture with saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure [2].
  • HPLC Analysis:
    • Column: Conventional C18 column (e.g., 250 × 4.6 mm, 5 µm)
    • Mobile Phase: Acetonitrile:Water (90:10, v/v)
    • Flow Rate: 1.0 mL/min
    • Temperature: 25°C
    • Detection: UV at 265 nm
    • Injection Volume: 10 µL [2]

Typical Performance Data [2]:

  • Resolution (Rs): > 1.5 (complete baseline separation)
  • Retention Time: L-derivative ~8.2 min, D-derivative ~9.0 min
  • Analysis Time: <10 minutes
2.1.2 Two-Chiral-Column Tandem GC-MS

Principle: Connecting two chiral capillary GC columns with complementary selectivity enhances the separation power, enabling the resolution of all eight menthol stereoisomers in a single analytical run [1].

Protocol:

  • Sample Preparation: Dilute mint oil or synthetic menthol mixture in an appropriate solvent such as hexane or dichloromethane (1:100 v/v).
  • GC-MS Conditions:
    • System: GC-MS with tandem chiral columns
    • Primary Column: BGB-175 (γ-cyclodextrin stationary phase)
    • Secondary Column: Cyclosil-B (β-cyclodextrin stationary phase)
    • Carrier Gas: Helium, constant flow mode
    • Injection: Split mode (split ratio 50:1), 280°C
    • Oven Program: Initial 60°C (hold 1 min), ramp at 2°C/min to 120°C
    • Detection: MS in EI mode (m/z range 50-500) [1]
  • Identification: Identify (1S,3S,4R)-(+)-menthol by comparison with authentic standard retention times and mass spectra.

Table 1: GC-MS Retention Order and Characteristics of Menthol Isomers [1]

Isomer Common Name Relative Retention Sensory Profile
(1S,3S,4R)-(+)-Menthol d-Menthol Intermediate Less minty, potential off-notes
(1R,3R,4S)-(−)-Menthol l-Menthol Close to d-isomer Strong minty, cooling
(1S,3R,4R)-(−)-Neomenthol l-Neomenthol Varies Musty, herbal
(1R,3S,4S)-(+)-Neomenthol d-Neomenthol Varies Musty, herbal
(1S,3R,4S)-(−)-Isomenthol l-Isomenthol Varies Earthy, less desirable
(1R,3S,4R)-(+)-Isomenthol d-Isomenthol Varies Earthy, less desirable
(1S,3S,4S)-(−)-Neoisomenthol l-Neoisomenthol Varies Weak minty
(1R,3R,4R)-(+)-Neoisomenthol d-Neoisomenthol Varies Weak minty
Crystallization-Based Resolution

Principle: Industrial-scale separation of menthol enantiomers often employs diastereomeric crystallization using selective esterification with benzoic acid or substituted benzoic acids, followed by seeded crystallization [5] [6].

Protocol:

  • Esterification:
    • React racemic menthol mixture with 1.0 equivalent of benzoic acid or 4-methylbenzoic acid in the presence of an acid catalyst at elevated temperature (80-120°C) [5].
    • Monitor reaction completion by TLC or GC.
  • Crystallization Setup:
    • Prepare a saturated solution of d,l-menthol benzoate in a suitable solvent (e.g., light petroleum ether, methanol, or acetone) at temperatures slightly above saturation (e.g., 3-5°C) [5].
    • Filter the solution through a 0.45 µm filter to remove any particulate matter or crystal seeds.
  • Seeded Crystallization:
    • Divide the saturated solution into two equal batches.
    • Cool both batches to 1-3°C below the saturation temperature to create a supersaturated solution.
    • Inoculate one batch with pure d-menthyl benzoate seed crystals and the other with pure l-menthyl benzoate seed crystals [5].
    • Maintain gentle agitation and constant temperature for 1-2 hours until crystallization is complete.
  • Isolation and Hydrolysis:
    • Separate crystals from mother liquor by filtration or centrifugation.
    • Wash crystals with cold solvent.
    • Hydrolyze the purified d- or l-menthyl benzoate esters by refluxing with alcoholic potassium hydroxide solution [5].
    • Extract the resulting menthol enantiomer and purify by recrystallization.

The following workflow diagram illustrates the complete crystallization-based separation process:

G Start Racemic Menthol Mixture Step1 Esterification with Benzoic Acid Start->Step1 Step2 Form Saturated Solution in Solvent Step1->Step2 Step3 Filter and Split Solution Step2->Step3 Step4 Cool to Supersaturation Step3->Step4 Step5 Seed with Pure Enantiomers Step4->Step5 Step6 Diastereomeric Crystals Form Step5->Step6 Step7 Separate and Wash Crystals Step6->Step7 Step8 Hydrolyze Esters Step7->Step8 End Pure (+)- and (-)-Menthol Step8->End

Figure 1: Workflow for Crystallization-Based Resolution of Menthol Enantiomers [5]

Analysis and Characterization

Method Validation Parameters

For reliable quantification of this compound, analytical methods must be properly validated. The following table summarizes typical validation parameters for chromatographic methods:

Table 2: Method Validation Parameters for Menthol Analysis [7] [8]

Validation Parameter HPLC-RI Method [7] GC-FID Method [8]
Linearity Range 30-70 µg/mL 0.3-0.9 mg/mL
Correlation Coefficient (r²) >0.999 >0.998
Precision (RSD%) <0.40% <1.071%
Accuracy (% Recovery) 100.4% 98-102%
LOD 0.76 µg/mL ~0.1 µg/mL
LOQ 2.31 µg/mL ~0.3 µg/mL
Robustness Stable to minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±5%) Stable to minor temperature and flow variations
Detection Techniques for Menthol
  • Refractive Index (RI) Detection: Suitable for HPLC analysis of menthol lacking chromophores. Provides adequate sensitivity for quality control applications [7].
  • UV Detection after Derivatization: Employed with pre-column derivatization using chromophore-containing reagents like (R)-α-hydroxy-4-methylbenzeneacetic acid, enabling detection at 265 nm [2].
  • Flame Ionization Detection (FID): Standard detection for GC analysis of menthol. Offers excellent sensitivity and wide linear dynamic range [8].
  • Mass Spectrometric Detection: Provides definitive identification through characteristic fragmentation patterns (m/z 81, 95, 123, 138) and enables confirmation of isomer identity [1].

Industrial Applications and Scale-Up

Industrial Production Process

The Symrise manufacturing process exemplifies industrial-scale l-menthol production:

  • Hydrogenation: Thymol is hydrogenated to produce a crude mixture containing all eight menthol isomers [6].
  • Distillation: d/l-Menthol is separated from other isomers (neomenthol, isomenthol) based on boiling point differences [6].
  • Crystallization Resolution: The racemic d/l-menthol undergoes selective crystallization to isolate pure l-menthol, while the undesired d-menthol is recycled [6].
  • Purification: Final purification yields pharmaceutical-grade l-menthol that is chemically identical to natural menthol [6].
Sensory and Commercial Considerations

Sensory analysis reveals significant differences between menthol isomers:

  • l-Menthol exhibits a pleasant, sweet, mint-like odor with distinct freshness [3].
  • d-Menthol and other isomers often contain negative odor characteristics such as musty, herbal, or earthy aromas [3] [1].
  • Detection Thresholds: l-Menthol (5.166 mg/L) and d-Menthol (4.734 mg/L) have the lowest detection thresholds among the isomers, highlighting their potency [3].

The presence or absence of (1S,3S,4R)-(+)-menthol serves as a key indicator for differentiating between natural and synthetic menthol sources, which is crucial for authenticity assessment and quality control [1].

Conclusion

The separation of this compound from its stereoisomers requires sophisticated analytical and processing techniques. While RP-HPLC with pre-column derivatization provides an excellent analytical solution for precise enantiomeric separation, diastereomeric crystallization remains the method of choice for industrial-scale production. The tandem GC-MS approach with chiral columns offers the most comprehensive analysis for resolving all eight stereoisomers simultaneously, making it invaluable for authentication and quality assurance programs. Selection of the appropriate separation methodology should be guided by the specific application requirements, scale of operation, and necessary purity specifications.

References

encapsulation of (+)-menthol using cyclodextrins

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

(+)-Menthol is a widely used compound in pharmaceuticals, food, and cosmetics due to its characteristic cooling sensation and aroma. However, its application is limited by high volatility, low water solubility, and poor thermal stability [1] [2]. Encapsulation via cyclodextrin inclusion complexation effectively addresses these challenges. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic internal cavity and hydrophilic exterior, enabling them to form non-covalent inclusion complexes with menthol, thereby enhancing its stability and aqueous solubility [3].

Protocol for Menthol-Cyclodextrin Inclusion Complex Preparation

Co-precipitation Method

This is a common and effective method for laboratory-scale preparation of inclusion complexes [4].

  • Materials: this compound (>99%), α-Cyclodextrin (α-CD), β-Cyclodextrin (β-CD), γ-Cyclodextrin (γ-CD), Hydroxypropyl-β-Cyclodextrin (HPβCD), Hydroxypropyl-γ-Cyclodextrin (HPγCD), Deionized Water.
  • Procedure:
    • Prepare a saturated aqueous solution of the selected cyclodextrin (e.g., 160% w/v for HPβCD and HPγCD [3]).
    • Dissolve an equimolar amount of this compound in a minimal volume of a volatile organic solvent (e.g., ethanol).
    • Slowly add the menthol solution to the cyclodextrin solution with constant stirring (e.g., 500 rpm) at a controlled temperature (e.g., 40-50°C) for a defined period (e.g., 4-6 hours) to facilitate complexation.
    • After the solution cools to room temperature, refrigerate it (e.g., 4°C) for 24 hours to promote precipitation.
    • Collect the resulting precipitate by filtration or centrifugation.
    • Wash the solid complex with a small amount of cold water or solvent to remove any uncomplexed menthol.
    • Dry the product to a constant weight in a vacuum oven or desiccator at room temperature [4] [2].
Electrospinning for Nanofiber-Based Complexes

This advanced technique produces polymer-free, fast-dissolving nanofibrous webs with high menthol loading [3].

  • Materials: Hydroxypropyl-cyclodextrins (HPβCD, HPγCD), this compound, Deionized Water.
  • Procedure:
    • Prepare a highly concentrated aqueous solution (160% w/v) of the menthol/HPβCD or menthol/HPγCD inclusion complex at a 1:1 molar ratio.
    • Load the solution into a syringe equipped with a metallic needle.
    • Apply a high voltage (e.g., 15-25 kV) to the needle, with a fixed distance (e.g., 10-15 cm) between the needle tip and the grounded collector.
    • Control the flow rate of the solution (e.g., 1.0-2.0 mL/h) using a syringe pump.
    • Collect the resulting nanofibrous web, which appears as a self-standing, white non-woven mat, on the collector [3].

The following workflow summarizes the key preparation paths:

G cluster_prep Preparation Method cluster_co cluster_el start Start: Materials This compound & Cyclodextrins co_precip Co-precipitation Method start->co_precip electrospin Electrospinning Method start->electrospin co1 Prepare saturated CD solution co_precip->co1 el1 Prepare concentrated CD-Menthol solution electrospin->el1 co2 Dissolve menthol in solvent co1->co2 co3 Mix with stirring & heat co2->co3 co4 Precipitate via refrigeration co3->co4 co5 Filter, wash, and dry co4->co5 co_out Output: Crystalline Inclusion Complex co5->co_out el2 Load syringe and apply high voltage el1->el2 el3 Collect nanofibers on grounded collector el2->el3 el_out Output: Nanofibrous Web (High Loading Capacity) el3->el_out

Analytical Techniques for Characterization

Phase Solubility Studies

This method determines the stability constant (K~s~) of the complex and confirms the stoichiometry [3] [5].

  • Protocol: Prepare an excess amount of menthol in a series of aqueous solutions containing increasing concentrations of cyclodextrin. Agitate the suspensions at a constant temperature until equilibrium is reached. Centrifuge and analyze the supernatant to determine the concentration of dissolved menthol (e.g., via GC-MS or HPLC). A plot of menthol solubility vs. CD concentration that is linear (A~L~-type) indicates 1:1 complex formation. The stability constant K~s~ (M⁻¹) is calculated from the slope of the linear phase-solubility diagram [3] [5].
Encapsulation Efficiency (EE) and Loading Efficiency (LE)
  • Protocol (GC-MS): Accurately weigh a sample of the inclusion complex. Dissolve it in a suitable solvent (e.g., water or DMSO) and analyze the menthol content using Gas Chromatography-Mass Spectrometry (GC-MS). A calibration curve with known concentrations of pure menthol is required for quantification [4].
    • Encapsulation Efficiency (EE%) = (Mass of encapsulated menthol / Initial mass of menthol) × 100%
    • Loading Efficiency (LE%) = (Mass of encapsulated menthol / Total mass of inclusion complex) × 100%
Structural and Thermal Characterization
  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze in transmittance mode using KBr pellets. Successful complexation is indicated by shifts in or changes to the characteristic absorption peaks of menthol [4] [2].
  • X-Ray Diffraction (XRD): Compare the diffraction patterns of the pure components, their physical mixture, and the inclusion complex. The formation of a new, distinct crystalline phase indicates successful complexation [4] [2].
  • Thermogravimetric Analysis (TGA): Subject samples to a controlled temperature ramp under an inert atmosphere. The inclusion complex will show a delayed and higher temperature for menthol release compared to free menthol or a physical mixture, demonstrating improved thermal stability [4] [2].

Key Performance Data and Comparisons

Performance of Different Cyclodextrin Types

Table 1: Comparison of encapsulation performance and stability for different natural cyclodextrins with menthol.

Cyclodextrin Type Encapsulation Efficiency (EE%) Binding Free Energy (ΔG~bind~) Inclusion Complex Stability Key Findings
β-CD 36.54% [6] -7.27 kcal/mol [6] Excellent Highest EE and most stable complex according to experiments and simulation [6] [4].
γ-CD 33.35% [6] Not Reported Good Forms a stable complex, but less so than β-CD [6] [4].
α-CD Unable to form complex [6] +2.59 kcal/mol [6] Unstable Cavity too small for stable menthol encapsulation [6].
Properties of Modified Cyclodextrins and Nanofibers

Table 2: Properties of menthol inclusion complexes with modified cyclodextrins and electrospun nanofibers.

System / Parameter Result / Value Significance / Implication
HPβCD & HPγCD Stability Constant (K~s~) AL-type phase solubility diagram [3] Confirms 1:1 M ratio inclusion complex formation [3].
Electrospun Menthol/HPβCD-IC Nanofibers Polymer-free, high menthol loading (10-15% w/w) [3] Creates fast-dissolving, edible nanofibrous webs suitable for food/pharma [3].
Thermal Stability (β-CD IC) Max release at ~267.5°C vs. ~120°C for free menthol [2] Dramatic improvement in thermal stability, enabling high-temperature processing [2].
Commercial Menthol-CD Complex Menthol content ≥7.7%; Solubility ≥55.1% (25°C) [1] Provides benchmark for industry product specifications [1].

The data from these tables can be synthesized into a decision-making guide for cyclodextrin selection, as illustrated below:

G start Selecting a Cyclodextrin for this compound a1 α-CD start->a1 b1 β-CD start->b1 g1 γ-CD start->g1 m1 Modified CDs (e.g., HPβCD) start->m1 a2 Result: Not Suitable Cavity size is too small ΔGbind = +2.59 kcal/mol [6] a1->a2 b2 Result: Optimal Choice Highest EE (36.54%) Most stable complex (ΔGbind = -7.27 kcal/mol) [6] b1->b2 g2 Result: Good Alternative Good EE (33.35%) Stable complex [6] g1->g2 m2 Result: Enhanced Solubility Excellent for nanofiber production High loading capacity (10-15% w/w) [3] m1->m2

Application Notes for Researchers

  • Cyclodextrin Selection: β-CD is the most cost-effective and efficient natural cyclodextrin for menthol encapsulation. If higher aqueous solubility is required, modified cyclodextrins like HPβCD are recommended [6] [3].
  • Stability Constant (K~s~) Determination: For volatile guests like menthol, Static Headspace-Gas Chromatography (SH-GC) is a highly suitable method for determining the formation constant without requiring a calibration curve [5].
  • Molecular Simulation as a Screening Tool: Molecular dynamics (MD) simulation has shown a high degree of consistency with experimental results for predicting the stability of menthol/CD complexes. It can serve as an efficient, computational pre-screening method to reduce laboratory workload [6] [4].
  • Handling and Storage: The resulting inclusion complexes, especially in powder form, should be stored in tightly sealed containers away from heat and direct light to maintain long-term stability [1].

References

Comprehensive Guide to Force Field Parameterization for (+)-Menthol Molecular Dynamics Simulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Force Fields in Molecular Dynamics

In the context of chemistry and molecular modeling, a force field refers to the computational model and parameter sets used to calculate the potential energy of a system of atoms and molecules. These interatomic potentials describe the forces between atoms within molecules or between molecules, forming the foundation for molecular dynamics (MD) simulations and Monte Carlo simulations. The force field encompasses both the functional form of the potential energy equation and the parameter sets that populate this equation, with parameters typically derived from laboratory experiments, quantum mechanical calculations, or a combination of both approaches [1].

For molecular systems, the total potential energy in a typical additive force field includes both bonded and non-bonded interaction terms. The basic functional form can be represented as:

[ E_{\text{total}} = E_{\text{bonded}} + E_{\text{nonbonded}} ]

Where:

  • ( E_{\text{bonded}} = E_{\text{bond}} + E_{\text{angle}} + E_{\text{dihedral}} )
  • ( E_{\text{nonbonded}} = E_{\text{electrostatic}} + E_{\text{van der Waals}} ) [1]

The accurate parameterization of force fields for specific molecules like menthol (1-methyl-4-(1-methylethyl)cyclohexan-3-ol) is particularly important because this cyclic terpene alcohol possesses three centers of asymmetry and exhibits various biological properties that make it valuable for medical, cosmetological, and pharmaceutical applications. Menthol serves as a precursor in organic synthesis and as a component in menthol-substituted ionic liquids (ILs) that demonstrate promising antimicrobial and antielectrostatic properties [2]. Despite its widespread use, earlier MD simulations of menthol or menthol derivatives relied on default parameters designed generally for hydrocarbons or alcohols rather than parameters specifically validated for the menthol molecule [2].

Available Force Fields for Menthol Simulations

Specialized Menthol Force Fields

OPLS-AA Compatible Menthol Force Field: Jasik and Szefczyk (2016) developed and validated a force field specifically designed for menthol simulations while maintaining full compatibility with the OPLS-AA (Optimized Potentials for Liquid Simulations All-Atom) force field. This parameterization involved careful refinement of partial atomic charges, optimization of Lennard-Jones parameters, and recalculation of dihedral angle parameters needed to reproduce quantum energy profiles. The parameterization strategy employed an iterative process of creating force field parameter sets, testing them by calculating physicochemical properties of liquid menthol, and tuning the parameters to improve accuracy [2].

The validation of this specialized menthol force field demonstrated accurate reproduction of various experimentally determined physicochemical properties, including density, surface tension, enthalpy of vaporization, and shear viscosity across different temperatures. The force field was proven to be fully compatible with the OPLS-AA force field, allowing for its application in heterogeneous systems containing menthol alongside other molecules parameterized with OPLS-AA [2].

Transferable Force Fields

For researchers requiring force fields for menthol in conjunction with other molecules, particularly in pharmaceutical applications, several transferable force fields are available:

  • CHARMM General Force Field (CGenFF): Developed for drug-like molecules and compatible with CHARMM36 additive biomolecular force field, providing parameters for a wide range of chemical entities [3].

  • General AMBER Force Field (GAFF): Widely used for small organic molecules, with parameters accessible through the AnteChamber software package [3].

  • OPLS-AA and OPLS3: Originally parameterized for organic liquids and peptides, with continuous improvements to include broader chemical coverage [3].

Table 1: Comparison of Force Fields Suitable for Menthol Simulations

Force Field Type Compatibility Parameterization Method Best Use Cases
OPLS-AA Menthol Component-specific OPLS-AA Targeted optimization for menthol Pure menthol systems, accurate physicochemical properties
CGenFF Transferable CHARMM Transferable from model compounds Drug-like molecules, biomolecular systems
GAFF Transferable AMBER Automated parameterization Organic molecules, drug discovery
OPLS-AA/OPLS3 Transferable OPLS Liquid state properties Organic molecules, pharmaceutical applications

Parameterization Protocol for Menthol Force Field

Workflow Overview

The development of an accurate force field for menthol requires a systematic approach to parameter optimization and validation. The following workflow diagram illustrates the key stages in this process:

G Start Start: Initial System Setup QM Quantum Mechanical Calculations Start->QM Dihedral Dihedral Parameter Optimization QM->Dihedral Charges Partial Charge Assignment QM->Charges LJ Lennard-Jones Parameter Tuning Dihedral->LJ Charges->LJ Validation Physicochemical Property Validation LJ->Validation Compare Comparison with Experimental Data Validation->Compare Success Parameterization Successful Compare->Success Agreement within target accuracy Refine Parameter Refinement Compare->Refine Significant deviation Refine->Dihedral Adjust dihedrals Refine->Charges Adjust charges Refine->LJ Adjust LJ parameters

Quantum Mechanical Calculations and Dihedral Optimization

The parameterization process begins with quantum mechanical calculations to determine accurate energy profiles for key molecular motions. For menthol, special attention must be paid to the isopropyl and hydroxyl groups, which significantly influence its conformational flexibility. During this procedure:

  • The respective dihedral angle is stepped by 10° increments through the 0–360° range
  • RHF/6-31G(d) energy is calculated for each conformer while keeping the rest of the molecule fixed
  • Fourier coefficients are optimized to minimize the difference between quantum mechanical energy and force field energy using the equation:

[ {\sum}a\left(\varDelta {E}{ff}(a)-\varDelta {E}_{QM}(a)\right)= \min ]

where ( \alpha = 0, 10, 20, ..., 360 ); ( E_{QM} ) is the energy calculated at RHF level, and ( E_{ff} ) is the sum of intramolecular terms—Coulomb and van der Waals intramolecular interaction and the optimized dihedral term [2].

Partial Atomic Charge Assignment

The assignment of partial atomic charges represents a critical step in force field development, as these charges dominantly influence electrostatic interactions. For the menthol force field:

  • Atomic charges can be derived using various protocols, including fitting to the molecular electrostatic potential or employing RESP (Restrained ElectroStatic Potential) calculations at the MP2/6-31G* level [4]
  • Charge assignment often incorporates heuristic approaches to ensure physical realism and transferability
  • The choice of charge derivation method significantly impacts the accuracy of electrostatic interaction representation, particularly for the polar hydroxyl group in menthol
Lennard-Jones Parameter Optimization

The van der Waals interactions in the menthol force field are typically described using the Lennard-Jones 6-12 potential, which models electronic repulsion and dispersive interactions. The LJ potential has the form:

[ E_{\text{vdW}} = \sum \epsilon_{ij} \left[ \left( \frac{R_{\text{min},ij}}{r_{ij}} \right)^{12} - 2 \left( \frac{R_{\text{min},ij}}{r_{ij}} \right)^6 \right] ]

Where ( \epsilon_{ij} ) is the well depth, ( R_{\text{min},ij} ) is the radius where the LJ energy is minimum, and ( r_{ij} ) is the distance between atoms i and j [2] [3]. The LJ parameters for menthol are optimized to reproduce experimental condensed-phase properties, with special attention to balancing interactions between the hydrocarbon regions and the polar hydroxyl group.

Validation Methods and Protocols

Computational Setup for Validation Simulations

To validate the optimized menthol force field, comprehensive MD simulations must be performed to calculate a variety of physicochemical properties. The standard protocol includes:

  • System Construction: Create an initial molecular system with approximately 219 menthol molecules randomly inserted into a simulation box with periodic boundary conditions [2]
  • Energy Minimization: Use the steepest-descent method to optimize system geometry until all forces are below 200 kJ mol⁻¹ nm⁻² [2]
  • Equilibration: Perform preliminary equilibration using Berendsen's thermostat and barostat for 1 ns, followed by production runs with Nosé-Hoover thermostat and Parrinello-Rahman barostat [2]
  • Simulation Parameters: Apply a time step of 1 fs with all bonds constrained using the LINCS algorithm, calculating short-range Coulomb and van der Waals interactions within 1.0 nm cut-offs [2]
Property Calculation Methods

Table 2: Protocols for Calculating Physicochemical Properties in Menthol Validation

Property Ensemble Simulation Time Calculation Method Experimental Reference
Density NPT 10 ns Direct averaging of box dimensions Experimental densities at different temperatures [23,24]
Surface Tension NVT 100 ns Pressure tensor components: ( \gamma = 0.5\cdot L_z \left( \langle P_{zz} \rangle - \frac{\langle P_{xx} \rangle - \langle P_{yy} \rangle }{2} \right) ) Experimental surface tension values [23]
Enthalpy of Vaporization NVT (gas and liquid) 10-100 ns ( \Delta H_{\text{vap}} = E(g) - E(l) + RT ) Experimental enthalpies of vaporization [27]
Shear Viscosity NVT 10 ns Non-equilibrium periodic perturbation method Experimental viscosity measurements

For low-temperature density calculations (293 K and 298 K), special sampling techniques are required to adequately sample configuration space. The recommended protocol involves:

  • First performing a 10 ns NPT simulation at elevated temperature (473 K)
  • Selecting ten evenly spaced snapshots from the trajectory
  • Using these snapshots to initialize simulations at the target low temperature
  • Averaging density over the ten independent simulations [2]
Experimental Comparison and Validation Targets

The optimized menthol force field should reproduce key experimental properties within acceptable error margins. Successful parameterization typically achieves:

  • Density: Agreement within 1-2% of experimental values across temperatures from 293K to 353K
  • Surface tension: Reproduction within 5% of experimental measurements
  • Enthalpy of vaporization: Accuracy within 2-3 kJ/mol of experimental values
  • Shear viscosity: Correct temperature dependence and magnitude matching experimental observations

Uncertainties in calculated properties should be estimated by dividing the production run into appropriate blocks (200 ps for 10 ns simulations, 2000 ps for 100 ns simulations) and calculating averages and standard deviations for these blocks [2].

Advanced Applications and Specialized Protocols

Menthol in Skin Permeation Studies

Molecular dynamics simulations have been employed to investigate the penetration enhancement mechanism of menthol in transdermal drug delivery. These studies provide insights at the molecular level on how menthol interacts with skin lipids to facilitate drug permeation:

  • System Setup: Create models of the stratum corneum (SC) lipid matrix consisting of ceramides, cholesterol, and free fatty acids in appropriate molar ratios (typically 1:1:1 to 1:0.5:0.5) [5]
  • Menthol Incorporation: Introduce menthol molecules at varying concentrations within the SC lipid model
  • Analysis Methods: Calculate potential of mean force (PMF) profiles for drug permeation with and without menthol present
  • Key Findings: Simulations reveal that menthol fluidizes SC lipids and reduces the central energy barrier for quercetin penetration, providing mechanistic insights into its enhancement properties [6]
Menthol-Based Deep Eutectic Solvents

Menthol forms hydrophobic deep eutectic solvents (DES) with fatty acids derived from coconut oil, which have applications in green chemistry and extraction processes. The simulation protocol for these systems includes:

  • System Preparation: Create binary mixtures of menthol with fatty acids (caprylic acid, decanoic acid, lauric acid) at varying molar percentages using tools like PACKMOL [4]
  • Parameterization: Derive force field parameters and partial atomic charges for fatty acids using quantum calculations at the MP2/6-31G* level with RESP fitting [4]
  • Analysis Methods:
    • Radial distribution functions (RDFs) to characterize intermolecular interactions
    • Angular distribution functions (ADFs) to determine hydrogen bonding geometries
    • Spatial distribution functions (SDFs) to visualize three-dimensional organization
    • Mean square displacement (MSD) calculations to determine diffusion coefficients [4]

These simulations have identified strong hydrogen bond interactions between oxygen atoms of fatty acids and hydrogen atoms of menthol at distances of 2-3 Å and angles of 130-180°, explaining the formation and properties of these eutectic mixtures [4].

Future Directions: Polarizable Force Fields

While current menthol force fields are primarily additive (non-polarizable), recent advances in polarizable force fields offer potential improvements for systems where electronic polarization response is important:

  • Drude Oscillator Model: Incorporates explicit polarization by attaching a charged virtual particle to each atom via a harmonic spring [3]
  • Benefits: Better representation of electrostatic properties in different environments, improved treatment of intermolecular interactions, and more accurate modeling of molecular systems at interfaces [3]
  • Applications: Particularly valuable for simulating menthol in heterogeneous environments, such as during lipid membrane permeation or in mixed solvent systems

Conclusion

The parameterization and optimization of force fields for (+)-menthol molecular dynamics simulations requires careful attention to dihedral parameters, partial atomic charges, and Lennard-Jones interactions. The specialized OPLS-AA compatible menthol force field developed by Jasik and Szefczyk (2016) provides accurate reproduction of experimental physicochemical properties, including density, surface tension, enthalpy of vaporization, and shear viscosity. For researchers studying menthol in complex systems, transferable force fields like CGenFF and GAFF offer alternatives with broader chemical coverage, though potentially with reduced accuracy for specific menthol properties. Validation protocols must include calculation of multiple thermodynamic and kinetic properties with comparison to experimental data. As MD simulations continue to advance, incorporating polarizable force fields may provide further improvements in modeling menthol across diverse biological and chemical environments.

References

Application Notes: Molecular Dynamics Simulation of Menthol

Author: Smolecule Technical Support Team. Date: February 2026

Molecular dynamics (MD) simulation is a powerful tool for investigating the physicochemical properties and biological interactions of menthol at the atomic level. These notes consolidate methodologies from recent research for researchers aiming to study menthol and its derivatives.

Force Field Parameterization

A critical first step is selecting an accurate force field. General force fields may not adequately capture menthol's specific properties, so parameter optimization is often necessary.

  • Optimization Strategy: A proven strategy involves creating parameter sets and iteratively tuning them by calculating physicochemical properties of liquid menthol (e.g., density, enthalpy of vaporization) and comparing them against experimental data to improve accuracy [1].
  • Key Parameters to Optimize [1]:
    • Lennard-Jones (LJ) parameters (ε and σ) for van der Waals interactions.
    • Partial atomic charges for electrostatic interactions.
    • Dihedral angle parameters, particularly for the rotation of the isopropyl and hydroxyl groups, should be optimized to reproduce quantum mechanical (QM) energy profiles. This is done by stepping the dihedral angle and minimizing the difference between the force field and QM-calculated energies.
  • Validation: The optimized force field should be validated by reliably reproducing a variety of experimental properties [1] [2]. The table below summarizes key validation properties and methods.

Table 1: Key Properties for Force Field Validation

Property Calculation Method Comparison with Experiment
Density (ρ) Average from 10 ns NPT simulation at different temperatures [1]. Compared to experimental data at corresponding temperatures [1].
Enthalpy of Vaporization (ΔHvap) Calculated from energy differences between gas and liquid phases using 100 ns (gas) and 10 ns (liquid) NVT simulations [1]. Compared to experimental enthalpies of vaporization [1].
Surface Tension (γ) Calculated from the pressure tensor components during a 100 ns NVT simulation of an elongated box creating a liquid-vacuum interface [1]. Compared to experimental surface tension values [1].
Shear Viscosity (η) Calculated using non-equilibrium periodic perturbation methods or similar approaches [1]. Compared to experimental viscosity data [1].
Solvation/Partition Free Energy Calculated using alchemical free energy perturbation (FEP) simulations in water, octanol, and dodecane [2]. Used to validate parameters by comparing calculated partition coefficients with experimental data (e.g., water/octanol) [2].
System Setup and Simulation Workflow

The following diagram outlines a general MD simulation workflow adapted for a menthol system, based on common procedures in the cited research [3] [1] [2].

G Start Start: Obtain/Generate Menthol Structure Param Force Field Selection & Parameterization Start->Param Build Build Simulation Box (Solvate, Add Ions) Param->Build Minimize Energy Minimization Build->Minimize Equil_NVT NVT Equilibration Minimize->Equil_NVT Equil_NPT NPT Equilibration Equil_NVT->Equil_NPT Production Production MD Equil_NPT->Production Analysis Trajectory Analysis Production->Analysis

Workflow Overview:

  • System Construction: Use tools like PACKMOL [3] or CHARMM-GUI [2] to build the initial system. For pure menthol, one study used a system of 219 molecules [1]. For mixed systems, such as hydrophobic deep eutectic solvents, boxes with menthol and fatty acids (e.g., Caprylic acid) in specific molar ratios are constructed [3].
  • Simulation Parameters: Common settings include [3] [1] [2]:
    • Software: NAMD [3] [2] or GROMACS [1].
    • Temperature Coupling: Nosé-Hoover thermostat [3] [1].
    • Pressure Coupling: Parrinello-Rahman barostat [3] [1].
    • Electrostatics: Particle Mesh Ewald (PME) method [3] [2].
    • Van der Waals: Lennard-Jones potential with a cutoff (e.g., 1.0 to 1.2 nm) [3] [1].
    • Constraints: LINCS algorithm for bonds [1].
    • Timestep: 1-2 fs [3] [1].
  • Membrane Permeation Studies: To study menthol's interaction with lipid bilayers (e.g., a POPC bilayer), methods like umbrella sampling (to construct the free energy profile) and flooding simulations (to study partitioning and preferred orientation) can be employed [2].
Analysis Techniques

The properties you calculate will depend on your research question. The table below lists common analyses used in menthol studies.

Table 2: Common Analysis Methods for Menthol MD Simulations

Analysis Type Property Investigated Method / Tool
Structural Hydrogen bonding, local structure Radial distribution functions (RDFs), combined distribution functions (CDFs), spatial distribution functions (SDFs) [3].
Dynamical Molecular mobility, diffusivity Mean square displacement (MSD) and self-diffusion coefficients [3].
Energetic Binding modes to proteins (e.g., nAChR, olfactory receptors) Molecular docking, flooding simulations, and analysis of interaction forces (hydrogen bonds, hydrophobic interactions) [4] [2].
Thermodynamic Partitioning, solvation free energy Alchemical Free Energy Perturbation (FEP) [2].

Important Considerations for (+)-Menthol

  • Stereochemistry: The studies reviewed primarily focus on the naturally prevalent (-)-menthol (also referred to as L-menthol) [4] [2]. When setting up your simulation, it is crucial to use the correct molecular structure file for the This compound (D-menthol) enantiomer to ensure accurate results.
  • Application Context: The parameters and protocols can be applied to study this compound in various contexts, including its olfactory perception (docking to olfactory receptors like OR8B8 and OR8B12) [4], its role as a negative allosteric modulator of receptors like the human α4β2 nAChR [2], and its behavior in hydrophobic deep eutectic solvents [3].

References

Comprehensive Application Notes and Protocols: (+)-Menthol in Advanced Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (+)-Menthol in Pharmaceutical Applications

This compound, a cyclic monoterpene alcohol, has emerged as a versatile pharmaceutical excipient with significant potential in advanced drug delivery systems. While naturally occurring L-menthol is widely recognized for its cooling and analgesic properties, the (+)-enantiomer offers distinct chemical characteristics that can be exploited for specialized pharmaceutical applications. Recent research has demonstrated that menthol and its derivatives exhibit diverse biological activities including analgesic, anti-inflammatory, antibacterial, neuroprotective, and anticancer effects, making them valuable components in drug development [1] [2]. The chemical modification of menthol through processes such as esterification and amination further enhances these activities, expanding its potential applications in drug development, agriculture, and food preservation [1].

The significance of this compound in drug delivery stems from its unique physicochemical properties and multifaceted mechanisms of action. As a permeation enhancer, this compound improves drug penetration across biological barriers, including the skin and mucosal membranes. Its ability to modulate membrane fluidity and interact with transient receptor potential (TRP) channels, particularly TRPM8, provides a scientific basis for its application in enhancing drug delivery [1] [3]. This document provides comprehensive application notes and detailed experimental protocols to guide researchers and pharmaceutical scientists in leveraging this compound for optimizing drug delivery systems.

Mechanistic Insights: How this compound Enhances Drug Delivery

Molecular Mechanisms of Action

This compound enhances drug delivery through several interconnected biological mechanisms that facilitate improved drug permeation across biological barriers:

  • TRPM8 Receptor Activation: this compound produces analgesic effects by activating the TRPM8 receptor, which is responsible for cold sensation and pain transduction [1] [3]. Studies have demonstrated that structural modifications of menthol can enhance this activity, with certain derivatives like WS-12 showing six-fold increases in potency and two-fold improvements in efficacy compared to unmodified menthol [1]. The hexacyclic ring structure and N-alkylcarbonyl side chains in menthol derivatives are particularly critical for high selectivity and potency in TRPM8 activation without affecting other thermo-TRP channels [1].

  • Stratum Corneum Modification: In transdermal delivery, this compound acts as a penetration enhancer by altering the barrier properties of the outermost skin layer, the stratum corneum [4]. Research has shown that incorporating 2% L-menthol in transdermal formulations can enhance the percutaneous absorption of drugs, with the area under the curve (AUC) increasing approximately two-fold compared to formulations without menthol [4]. This enhancement is attributed to menthol's ability to disrupt lipid packing and increase membrane fluidity.

  • Endocytic Pathway Enhancement: For nanocarrier systems, this compound enhances cellular uptake through energy-dependent endocytosis. Evidence for this mechanism comes from experiments conducted at low temperature (4°C), which inhibits energy-dependent processes and consequently attenuates the enhancing effect of menthol on nanoparticle penetration [4]. This suggests that menthol facilitates the active cellular uptake of drug carriers rather than merely passive diffusion.

Structure-Activity Relationship (SAR) Considerations

The pharmacological effects of this compound and its derivatives are closely linked to their chemical structures [1]. Understanding the structure-activity relationship (SAR) is crucial for optimizing their efficacy in drug delivery applications:

  • Hydroxyl Group Modifications: Esterification at the C3 hydroxyl group with aromatic and aliphatic carboxylic acids (e.g., acetyl chloride or benzoyl chloride) produces derivatives such as menthyl acetate and menthyl benzoate, which exhibit enhanced anti-inflammatory and antimicrobial activities [1]. These derivatives demonstrate binding affinities 1.2-1.5 times stronger than reference drugs for antimicrobial activity and up to 1.3 times stronger for anti-inflammatory activity [1].

  • Halogen Incorporation: Introduction of chlorine atoms at C8 or C9 positions, as in menthyl chloroacetate, increases lipophilicity and enhances interactions with microbial targets, significantly improving insecticidal and antibacterial efficacy [1]. However, excessive halogen substitution may reduce activity, indicating the need for balanced molecular design [1].

  • Ring Structure Modifications: Derivatives featuring hexacyclic ring structures demonstrate superior TRPM8 receptor activation and enhanced analgesic effects. For instance, WS-12 contains a critical hexacyclic ring and N-alkylcarbonyl groups that enhance binding affinity and specificity for TRPM8 receptors [1].

The following diagram illustrates the primary mechanisms through which this compound enhances drug delivery:

G cluster_0 Mechanisms of Action cluster_1 Biological Effects Menthol Menthol TRPM8 TRPM8 Receptor Activation Menthol->TRPM8 Activates Stratum Stratum Corneum Modification Menthol->Stratum Disrupts Endocytosis Endocytic Pathway Enhancement Menthol->Endocytosis Enhances Membrane Membrane Fluidity Modulation Menthol->Membrane Modulates Analgesia Enhanced Analgesia TRPM8->Analgesia Results in Permeation Improved Drug Permeation Stratum->Permeation Leads to Cellular Increased Cellular Uptake Endocytosis->Cellular Increases Barrier Biological Barrier Penetration Membrane->Barrier Facilitates

Formulation Strategies and Applications

Transdermal and Topical Delivery Systems

This compound has demonstrated significant potential in enhancing transdermal drug delivery by improving penetration across the stratum corneum, the primary barrier of the skin. Various formulation approaches have been developed to leverage this capability:

  • Nanoparticle-Enhanced Formulations: Research has shown that combining L-menthol with solid nanoparticles (SNPs) significantly enhances skin penetration. In a study with indomethacin (IMC), formulations containing 1% IMC nanoparticles with 5% 2-hydroxypropyl-β-cyclodextrin and 0.5% methylcellulose were prepared using the bead mill method. When combined with 2% L-menthol (N-IMC/MT gel), these formulations demonstrated two-fold higher percutaneous absorption (AUC) compared to formulations without menthol [4]. The particle sizes in these formulations ranged between 50-200 nm, ideal for skin penetration without aggregation [4].

  • Menthosomes for Antifungal Delivery: Novel ultra-deformable vesicular systems known as menthosomes have been developed for enhanced skin penetration of antifungal drugs. Ketoconazole-loaded menthosomes prepared using a thin-film evaporation and hydration technique exhibited optimal characteristics with a vesicle size of 107.6 nm, polydispersity index (PDI) of 0.248, entrapment efficiency of 76.9%, and zeta potential of -33.7 mV [5]. These formulations demonstrated enhanced skin permeation and superior antifungal efficacy against Candida albicans compared to conventional formulations [5].

  • Enhanced Analgesic Formulations: Structural modifications of menthol have yielded derivatives with significantly improved analgesic properties. Compounds such as CPS-368, CPS-369, CPS-125, WS-5, and WS-12 have demonstrated up to six-fold increases in potency and two-fold improvements in efficacy in TRPM8 receptor activation compared to unmodified menthol [1]. These derivatives feature hexacyclic ring structures and N-alkylcarbonyl side chains that are critical for their enhanced activity [1].

Controlled-Release and Targeted Delivery Systems

Beyond enhancing permeation, this compound contributes to the development of controlled-release formulations and targeted delivery systems:

  • Multiparticulate Formulations: Enteric-coated multiparticulate systems containing L-menthol have been developed for gastrointestinal targeting. These formulations typically consist of a core containing L-menthol (1-30% by weight), one or more pharmaceutical excipients, a subcoat, and an enteric coating [6]. The subcoat, often comprising materials such as hydroxypropyl methylcellulose (HPMC), provides a barrier that protects the active ingredient during processing and storage, while the enteric coating ensures targeted release in the intestinal region rather than the stomach [6].

  • Derivative-Based Delivery Systems: Various menthol derivatives offer customized release profiles for different pharmaceutical applications. Neo-menthol, characterized by greater stability and lower volatility compared to natural menthol, is ideal for controlled-release formulations in long-acting respiratory and dermatological treatments [7]. Similarly, menthol rice (a granulated or carrier-based form of menthol) is designed for slow-release applications in extended-release medications and transdermal patches, providing consistent menthol release over time to enhance patient compliance and therapeutic outcomes [7].

Table 1: Quantitative Enhancement Effects of this compound in Different Drug Delivery Systems

Formulation Type Drug Candidate Menthol Concentration Key Enhancement Results References
Transdermal Gel (Nanoparticles) Indomethacin 2% L-menthol 2-fold increase in percutaneous absorption (AUC); Particle size: 50-200 nm [4]
Menthosomes Ketoconazole Incorporated in vesicle bilayer Vesicle size: 107.6 nm; PDI: 0.248; Entrapment efficiency: 76.9%; Enhanced antifungal efficacy [5]
TRPM8-Targeted Analgesics Menthol derivatives (WS-12) Structural optimization 6-fold increase in potency; 2-fold improvement in efficacy; 40% enhancement in cooling/analgesic effects [1]
Insecticidal Formulations Menthol derivatives Esterification at C3 position 30-50% enhancement in insecticidal activity against Aedes aegypti and antibacterial effects [1]

Table 2: Physicochemical Properties of Selected this compound Derivatives for Pharmaceutical Applications

Menthol Derivative Key Structural Features Pharmaceutical Advantages Recommended Applications
WS-12 Hexacyclic ring structure; N-alkylcarbonyl side chain High TRPM8 selectivity; Enhanced analgesic potency (40% improvement) Topical analgesics; Pain management patches
Menthyl Chloroacetate Chlorine atom at C8/C9; Acetate group Increased lipophilicity; Enhanced antibacterial efficacy (30-50% improvement) Antimicrobial formulations; Insecticidal products
(-)-Menthol β-D-glycoside Sugar molecule (β-D-glucose) conjugation Enhanced cooling intensity (~70% increase); Improved water solubility Oral care products; Skin cooling formulations
Neo-Menthol Synthetic derivative; Reduced volatility Greater stability; Controlled release properties Long-acting respiratory drugs; Sustained-release topicals

Experimental Protocols

Protocol 1: Formulation of Menthol-Enhanced Transdermal Nanoparticles

This protocol describes the preparation of transdermal formulations containing drug solid nanoparticles (SNPs) and L-menthol as a permeation enhancer, adapted from the method described by [4] with modifications for broader application.

Materials and Equipment
  • Active Pharmaceutical Ingredient (API)
  • L-menthol (pharmaceutical grade)
  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Methylcellulose (viscosity: 400-1500 cP for 2% aqueous solution)
  • Carbopol 934
  • Bead mill (e.g., BeadBug Microtube Homogenizer)
  • Franz diffusion cells
  • Particle size analyzer (e.g., Nanosight LM10)
  • Zeta potential analyzer
Procedure
  • Nanoparticle Preparation:

    • Triturate 1% w/w API with 0.5% methylcellulose and 5% HP-β-CD using a bead mill homogenizer.
    • Set the homogenization speed to 5,000 rpm and process for 30 minutes to achieve particle sizes of 50-200 nm.
    • Confirm particle size distribution using dynamic light scattering or nanoparticle tracking analysis.
  • Gel Formulation:

    • Disperse the milled nanoparticle mixture in deionized water containing 0.5% Carbopol 934.
    • For menthol-containing formulations (N-API/MT gel), incorporate 2% L-menthol at this stage.
    • Adjust the pH to 6.5-7.5 using triethanolamine to facilitate gel formation.
    • Mix continuously using a magnetic stirrer at 500 rpm for 60 minutes until a homogeneous gel forms.
  • Quality Control Tests:

    • Particle Size Analysis: Dilute the formulation 100-fold in deionized water and analyze using a nanoparticle tracking analyzer. Acceptable batches should have a mean particle size of 50-200 nm and PDI < 0.3.
    • Zeta Potential: Measure using electrophoretic light scattering. Values should exceed ±20 mV for adequate physical stability.
    • Drug Content: Determine using validated HPLC or UV-Vis methods. The drug content should be 90-110% of the labeled claim.
  • In Vitro Release Testing:

    • Use Franz diffusion cells with a synthetic membrane (pore size: 0.45 μm).
    • Apply 1 g of formulation to the donor compartment.
    • Maintain receptor phase at 32°C with continuous stirring at 300 rpm.
    • Sample at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h) and analyze for drug content.

The following workflow diagram illustrates the key steps in formulating menthol-enhanced transdermal nanoparticles:

G Start 1. Nanoparticle Preparation (1% API + 0.5% Methylcellulose + 5% HP-β-CD) BeadMill 2. Bead Mill Homogenization (5000 rpm, 30 min) Start->BeadMill ParticleCheck 3. Particle Size Verification (Target: 50-200 nm) BeadMill->ParticleCheck GelForm 4. Gel Formulation (0.5% Carbopol 934 + 2% L-Menthol) ParticleCheck->GelForm pHAdjust 5. pH Adjustment (pH 6.5-7.5) GelForm->pHAdjust Homogenize 6. Homogenization (500 rpm, 60 min) pHAdjust->Homogenize QC 7. Quality Control Homogenize->QC SizeTest Particle Size & PDI (< 200 nm, PDI < 0.3) QC->SizeTest ZetaTest Zeta Potential (> ±20 mV) QC->ZetaTest ContentTest Drug Content (90-110%) QC->ContentTest ReleaseTest 8. In Vitro Release (Franz Diffusion Cell) SizeTest->ReleaseTest Pass ZetaTest->ReleaseTest Pass ContentTest->ReleaseTest Pass

Protocol 2: Preparation of Menthosomes for Enhanced Skin Permeation

This protocol describes the formulation of ketoconazole-loaded menthosomes as a novel ultra-deformable vesicular system for enhanced antifungal drug delivery, based on the method optimized by [5] with modifications for broader applicability.

Materials and Equipment
  • Ketoconazole (or alternative hydrophobic API)
  • Menthol crystals (pharmaceutical grade)
  • Soya lecithin (30% extra pure)
  • Span 60
  • Chloroform (HPLC grade)
  • Ethanol (absolute)
  • Phosphate buffer (0.1 M, pH 5.5)
  • Rotary evaporator with vacuum pump
  • Bath sonicator
  • Probe sonicator (with temperature control)
Procedure
  • Thin Film Formation:

    • Combine the following in a 250 mL round-bottom flask:
      • Drug (ketoconazole): 50 mg
      • Menthol crystals: 25 mg
      • Span 60: 50 mg
      • Soya lecithin: 100 mg
    • Dissolve the mixture in 10 mL chloroform with stirring until completely dissolved.
    • Evaporate the organic solvent using a rotary evaporator at 50°C with a rotation speed of 90 rpm under reduced pressure.
    • Continue evaporation until a thin lipid film forms on the walls of the flask.
    • Place the flask in a desiccator overnight to remove any residual solvent.
  • Hydration and Sonication:

    • Hydrate the lipid film with 10 mL of a 4:1 mixture of phosphate buffer (0.1 M, pH 5.5) and ethanol solution.
    • Use bath sonication for 15 minutes at 35°C to facilitate vesicle formation.
    • Further process the hydrated suspension using a probe sonicator with the following parameters:
      • Pulse on: 10 seconds
      • Pulse off: 3 seconds
      • Amplitude: 30%
      • Total duration: 10 minutes
    • Maintain the temperature below 40°C during probe sonication using an ice bath.
  • Characterization and Evaluation:

    • Vesicle Size and PDI: Determine by dynamic light scattering. The optimized formulation should have a vesicle size of approximately 100-110 nm with PDI < 0.25.

    • Zeta Potential: Measure using electrophoretic light scattering. Values should be ±30 mV or higher for adequate stability.

    • Entrapment Efficiency: Separate unentrapped drug using dialysis or centrifugation. Calculate entrapment efficiency using the formula:

      Target entrapment efficiency should exceed 75%.

    • Ex Vivo Skin Permeation: Use Franz diffusion cells with excised animal or human skin. Apply 1 mL of menthosome formulation to the donor compartment. Sample the receptor medium at predetermined intervals and analyze for drug content.

Characterization and Analytical Methods

Physicochemical Characterization Techniques

Comprehensive characterization of this compound-containing formulations ensures optimal performance and consistency:

  • Particle Size and Distribution: Utilize dynamic light scattering (DLS) for nanoparticles and laser diffraction for larger particles. For menthol-containing transdermal formulations, the particle size should range between 50-200 nm with a polydispersity index (PDI) below 0.3 to ensure uniform skin penetration [4]. Nanoparticle tracking analysis (NTA) can provide additional information on particle concentration and size distribution in polydisperse systems.

  • Zeta Potential Measurement: Determine the surface charge of colloidal systems using electrophoretic light scattering. Zeta potential values exceeding ±20 mV generally indicate good physical stability due to electrostatic repulsion between particles [4] [5]. For menthosomes, optimal zeta potential values typically range between -30 to -40 mV [5].

  • Entrapment Efficiency: Quantify the proportion of successfully incorporated drug using techniques such as dialysis, ultracentrifugation, or gel filtration to separate free drug from entrapped drug. Calculate using the formula:

    Well-formulated menthosomes typically exhibit entrapment efficiencies exceeding 75% [5].

  • Morphological Analysis: Utilize scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visualize the surface morphology and internal structure of menthol-containing formulations [8] [5]. Sample preparation may require critical point drying or negative staining to preserve structural integrity.

Performance Evaluation Methods

Rigorous performance testing establishes the functional efficacy of this compound-enhanced formulations:

  • In Vitro Release Studies: Conduct release testing using Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) or biological membranes (e.g., excised skin) [4] [5]. Maintain sink conditions throughout the experiment and sample at predetermined intervals. The release rate constant (kr) for optimized formulations typically ranges between 0.23-0.27/h [4].

  • Skin Permeation Assessment: Compare the percutaneous absorption of menthol-containing formulations against controls using ex vivo skin models. Calculate key parameters including:

    • Flux (J): Amount of drug permeating per unit area per time (μg/cm²/h)
    • Enhancement Ratio (ER): Ratio of flux from menthol-containing formulation to flux from control
    • Permeation Coefficient (Kp): Measure of permeability

    Formulations containing 2% L-menthol typically demonstrate 1.5 to 3-fold enhancement in skin permeation compared to non-menthol controls [4].

  • Storage Stability Studies: Evaluate physical and chemical stability under various storage conditions (4°C, 25°C/60% RH, 40°C/75% RH) according to ICH guidelines. Monitor parameters including:

    • Particle size and distribution
    • Zeta potential
    • Drug content
    • Physical appearance
    • Menthol content

    Optimal formulations should maintain these characteristics within ±10% of initial values for at least 30 days [4].

Table 3: Key Characterization Parameters and Acceptance Criteria for this compound Formulations

Parameter Analytical Method Acceptance Criteria References
Particle Size Dynamic Light Scattering 50-200 nm (transdermal NPs); 100-120 nm (menthosomes) [4] [5]
Polydispersity Index (PDI) Dynamic Light Scattering < 0.3 (optimal: < 0.25) [4] [5]
Zeta Potential Electrophoretic Light Scattering > ±20 mV (optimal: > ±30 mV) [4] [5]
Entrapment Efficiency Ultracentrifugation/Dialysis > 75% for menthosomes [5]
Drug Release Rate Franz Diffusion Cell kr = 0.23-0.27/h [4]
Storage Stability ICH Guidelines Variations < 10% over 30 days [4]

Regulatory and Commercial Considerations

Safety and Toxicity Profile

This compound has a generally recognized as safe (GRAS) status when used in appropriate concentrations, but specific considerations apply to pharmaceutical applications:

  • Concentration Limits: For topical applications, menthol concentrations typically range from 0.1% to 2%, while oral formulations may contain up to 16 mg per dose for certain indications [7]. Higher concentrations may cause skin irritation or allergic reactions in sensitive individuals.

  • Toxicological Considerations: While generally safe, menthol can provoke allergic reactions and exacerbate conditions such as asthma and allergic rhinitis in sensitive individuals [9]. Studies indicate that menthol can stimulate histamine release, which may lead to adverse respiratory effects [9]. Comprehensive safety assessment should include:

    • Skin irritation tests (Draize test or in vitro alternatives)
    • Sensitization potential (Local Lymph Node Assay)
    • Cytotoxicity screening (MTT assay on relevant cell lines)
  • Metabolism and Pharmacokinetics: Menthol undergoes extensive hepatic metabolism primarily via glucuronidation and oxidation pathways. The major metabolite is menthol glucuronide, which is excreted in urine [1]. Understanding these pathways is crucial for anticipating potential drug interactions.

Patent Landscape and Commercial Applications

The patent landscape for menthol applications in pharmaceuticals has expanded significantly, with 23,515 relevant patents identified in recent analyses [9]. Key areas of innovation include:

  • Controlled-Release Formulations: Patents covering menthol-based modified-release systems, particularly for gastrointestinal targeting and transdermal delivery [6] [9].

  • Combination Therapies: Intellectual property protecting menthol in combination with other active ingredients to enhance efficacy or reduce side effects [9].

  • Novel Delivery Systems: Patents covering menthosomes, nanoemulsions, and other advanced delivery systems incorporating menthol as a permeation enhancer [5] [9].

The United States leads in menthol-related pharmaceutical patents, followed by China and the European Union [9]. Companies developing menthol-enhanced formulations should conduct thorough freedom-to-operate analyses early in product development to navigate this complex intellectual property landscape.

Conclusion and Future Perspectives

This compound represents a versatile and effective tool for enhancing drug delivery across various administration routes. Its multifunctional properties as a permeation enhancer, TRPM8 modulator, and structural component in nanocarrier systems offer unique opportunities for pharmaceutical scientists to overcome common delivery challenges.

Future research directions should focus on:

  • Structure Optimization: Developing novel menthol derivatives with enhanced selectivity and reduced potential for irritation
  • Combination Strategies: Exploring synergistic effects between menthol and other permeation enhancers
  • Precision Targeting: Designing menthol-containing systems for site-specific drug delivery
  • Clinical Translation: Advancing promising preclinical formulations into human trials to establish safety and efficacy profiles

The continued innovation in this compound applications, coupled with advances in formulation technologies, promises to expand its role in developing more effective and patient-friendly drug products across therapeutic areas.

References

Comprehensive Application Notes and Protocols: Preparation of (+)-Menthol Derivatives via Esterification for Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Esterification of menthol represents a strategic approach in medicinal chemistry to enhance the pharmacological profile of this naturally occurring monoterpene. Menthol (C₁₀H₂₀O), a cyclic monoterpene alcohol found in mint species, exhibits diverse biological activities including analgesic, anti-inflammatory, and antimicrobial properties [1]. However, its application in drug development is often limited by its volatility and moderate potency. The esterification of the hydroxyl group at the C3 position of the menthol scaffold with various carboxylic acids significantly modifies its physicochemical properties, enhancing lipophilicity, membrane permeability, and biological activity [1] [2]. These structural modifications enable fine-tuning of menthol's interactions with biological targets such as the TRPM8 receptor, inflammatory enzymes, and microbial proteins, thereby expanding its therapeutic potential [1].

The development of menthol derivatives has gained considerable attention in pharmaceutical research, with numerous studies demonstrating that ester derivatives exhibit improved pharmacological profiles compared to the parent compound. Recent research highlights that menthol esters show enhanced analgesic potency, anti-inflammatory activity, and antimicrobial efficacy [1] [3] [4]. Furthermore, the synthesis of menthol-amino acid conjugates has opened new avenues for developing novel therapeutic agents with dual functionality, combining the cooling sensation and biological activities of menthol with the diverse physicochemical and biological properties of amino acids [5] [4]. This protocol provides detailed methodologies for the synthesis, characterization, and biological evaluation of (+)-menthol derivatives, specifically targeting researchers and drug development professionals seeking to exploit these compounds for therapeutic applications.

Synthetic Protocols

General Procedure for Fischer Esterification

The Fischer esterification method is widely employed for the synthesis of menthyl esters from this compound and various carboxylic acids. This acid-catalyzed nucleophilic acyl substitution reaction proceeds through a reversible mechanism, requiring careful control of reaction conditions to favor product formation [3].

Materials:

  • This compound (≥99% purity)
  • Carboxylic acid derivatives (cinnamic acid, acetic acid, propionic acid, etc.)
  • Concentrated sulfuric acid (H₂SO₄, catalyst)
  • Solvent-free system or non-polar solvent (e.g., hexane, toluene)
  • Heating mantle with temperature control
  • Reflux condenser
  • Separating funnel
  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine This compound (10 mmol, 1.56 g) with the carboxylic acid (12 mmol, 1.2 equiv). For amino acid conjugates, utilize N-protected amino acids to prevent side reactions [4].
  • Add concentrated sulfuric acid (0.5 mL, catalytic amount) and mix thoroughly to ensure complete dissolution of reactants.
  • Attach a reflux condenser and heat the reaction mixture at 60-80°C with constant stirring for 4-6 hours [3]. Monitor reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase.
  • After completion (as indicated by TLC), cool the reaction mixture to room temperature and transfer to a separating funnel.
  • Extract the product with diethyl ether (3 × 20 mL), wash the combined organic layers with saturated NaHCO₃ solution (2 × 15 mL) to remove excess acid, followed by brine solution (15 mL).
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude menthyl ester.
  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the pure menthyl ester derivative.

Reaction Optimization:

  • The optimal reaction time for maximum yield (≥95%) is 5 hours at 60°C [3].
  • For acid-sensitive substrates, p-toluenesulfonic acid (TsOH) can be used as an alternative catalyst.
  • In cases where the carboxylic acid is expensive or poorly reactive, consider using the corresponding acid chloride in the presence of a base (e.g., pyridine or triethylamine) under Schotten-Baumann conditions.
Synthesis of Menthyl-Amino Acid Conjugates

The synthesis of menthyl-amino acid esters requires specific considerations due to the amphoteric nature of amino acids. This protocol describes the esterification of this compound with protected amino acids to generate novel conjugates with potential enhanced biological activities [5] [4].

Materials:

  • This compound
  • N-protected amino acids (Boc-Glycine, Boc-Leucine, Fmoc-Histidine, etc.)
  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) as coupling agents
  • 4-Dimethylaminopyridine (DMAP) as catalyst
  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
  • Triethylamine (TEA)
  • Deprotection reagents: Trifluoroacetic acid (TFA) for Boc groups, Piperidine for Fmoc groups

Procedure:

  • In an oven-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve N-protected amino acid (5 mmol) and This compound (5 mmol) in anhydrous DCM (25 mL).
  • Add DCC (6 mmol) or DIC (6 mmol) followed by DMAP (0.5 mmol) and triethylamine (1.1 equiv) to the reaction mixture.
  • Stir the reaction at room temperature for 12-24 hours while monitoring by TLC.
  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and concentrate the filtrate under reduced pressure.
  • Redissolve the residue in ethyl acetate, wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the protected menthyl-amino acid ester.
  • Remove the protecting group using appropriate deprotection conditions:
    • For Boc groups: Treat with 30% TFA in DCM (1-2 hours) followed by neutralization with aqueous NaHCO₃.
    • For Fmoc groups: Treat with 20% piperidine in DMF (30 minutes).
  • Purify the deprotected product by recrystallization or preparative TLC.

Table 1: Reaction Conditions for Selected Menthyl Ester Derivatives

Derivative Carboxylic Acid Partner Catalyst/ Coupling Agent Temperature (°C) Time (h) Yield (%)
Menthyl cinnamate Cinnamic acid H₂SO₄ 60 5 96.4 [3]
Menthyl acetate Acetic acid H₂SO₄ 70 4 89.2 [1]
Menthyl chloroacetate Chloroacetic acid H₂SO₄ 65 5 91.8 [1]
Menthyl-glycine ester Boc-Glycine DCC/DMAP 25 24 78.5 [4]
Menthyl-leucine ester Boc-Leucine DIC/DMAP 25 24 82.3 [4]

The following workflow diagram illustrates the key steps in the synthesis and characterization of menthyl ester derivatives:

Analytical Characterization and Quality Control

Structural Confirmation Techniques

Comprehensive characterization of synthesized this compound derivatives is essential to confirm chemical structure, assess purity, and validate successful ester formation. The following analytical techniques provide complementary information for complete structural elucidation:

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR analysis provides evidence of successful ester formation through the disappearance of the broad O-H stretching vibration of menthol at approximately 3245 cm⁻¹ and the appearance of characteristic C=O stretching vibration of the ester group in the range of 1730-1750 cm⁻¹ [5] [4]. Additional diagnostic peaks include:
    • C-O stretching vibration at 1100-1300 cm⁻¹
    • For menthyl cinnamate: C=C stretching of the aromatic ring at 1600-1650 cm⁻¹
    • For amino acid conjugates: N-H stretching at 3300-3500 cm⁻¹ (primary amide) [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy provide definitive evidence for ester bond formation and structural confirmation.
  • Key ¹H NMR signals: the downfield shift of the H-3 proton (approximately 4.7-5.0 ppm) due to the deshielding effect of the ester oxygen, and the disappearance of the hydroxyl proton signal of menthol at ~2.5 ppm.
  • Characteristic ¹³C NMR signals: the appearance of the ester carbonyl carbon at 165-175 ppm, and the downfield shift of the C-3 carbon of menthol from ~71 ppm to ~75-78 ppm in the ester derivatives [4].
  • For menthyl cinnamate: characteristic aromatic carbon signals between 120-140 ppm and the ester carbonyl at ~167 ppm.

Mass Spectrometry:

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight confirmation and assessment of purity.
  • For menthyl cinnamate: molecular ion peak at m/z = 286 [M]⁺ corresponding to C₂₀H₂₆O₂ [3].
  • Electron impact ionization typically produces characteristic fragment ions due to cleavage of the ester bond, yielding the acylium ion [R-C≡O]⁺ and the menthol-derived fragment [C₁₀H₁₉O]⁺ at m/z = 155.

X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM):

  • XRD analysis reveals the crystal structure and polymorphism of menthol derivatives, which significantly impacts their physicochemical properties and stability [4].
  • SEM provides information about surface morphology, particle size, and shape of the crystalline products, which can influence dissolution rate and biological activity [4].
Purity Assessment and Analytical Data

Table 2: Analytical Characterization Data for Selected Menthyl Esters

Derivative FTIR C=O Stretch (cm⁻¹) ¹³C NMR Carbonyl Shift (ppm) Mass Spec [M]⁺ (m/z) Melting Point (°C) HPLC Purity (%)
Menthyl cinnamate 1715 [3] 167 [3] 286 [3] 48-52 [3] >98 [3]
Menthyl acetate 1735 [1] 171 [1] 198 Liquid at RT [1] >95
Menthyl chloroacetate 1742 [1] 170 [1] 232 41-44 [1] >96
Menthyl-glycine ester 1740 [4] 172 [4] 257 128-131 [4] >97
Menthyl-leucine ester 1738 [4] 172 [4] 299 105-108 [4] >96

Biological Evaluation Protocols

Antimicrobial Activity Assessment

The synthesized menthyl esters should be evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, using standardized methods:

Broth Microdilution Method for MIC Determination:

  • Prepare stock solutions of the menthyl ester derivatives in DMSO (10 mg/mL) and dilute in appropriate culture broth (Mueller-Hinton for bacteria, Sabouraud for fungi).
  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the compounds in the concentration range of 1-500 µg/mL.
  • Inoculate each well with 5 × 10⁵ CFU/mL of standardized microbial suspension.
  • Include growth control (inoculated medium without compound) and sterility control (uninoculated medium).
  • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48-72 hours (fungi).
  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that completely inhibits visible growth.
  • For Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) determination, subculture aliquots from wells showing no growth onto fresh agar plates and determine the lowest concentration that kills ≥99.9% of the initial inoculum [4].

Studies have demonstrated that certain menthyl esters exhibit significant antimicrobial activity. For instance, menthyl chloroacetate showed enhanced antibacterial effects against Escherichia coli and Staphylococcus aureus, with activity increases of 30-50% compared to unmodified menthol [1]. Similarly, menthol-amino acid ester derivatives have displayed broad-spectrum antimicrobial activity against various microorganisms [4].

Anti-inflammatory Activity Screening

The anti-inflammatory potential of menthyl esters can be evaluated through in vitro assays targeting key inflammatory mediators:

COX-2 Inhibition Assay:

  • Prepare test compounds in DMSO at concentrations ranging from 1-100 µM.
  • Use a commercial COX-2 inhibitor screening kit according to the manufacturer's protocol.
  • Measure the prostaglandin production using colorimetric or fluorometric detection.
  • Calculate the IC₅₀ values (concentration causing 50% inhibition) relative to appropriate controls and reference drugs (e.g., celecoxib).
  • Perform molecular docking studies to understand the binding interactions between the menthyl esters and the COX-2 active site, focusing on key residues such as His-90, Arg-120, and Tyr-355 [1].

Recent research has demonstrated that specific structural modifications enhance anti-inflammatory activity. Kamble et al. reported that menthyl acetate and menthyl benzoate exhibited binding affinities 1.3 times stronger than reference drugs for anti-inflammatory activity [1]. Additionally, amino acid menthyl esters of valine and isoleucine have shown potent anti-inflammatory properties in macrophages stimulated by lipopolysaccharide (LPS) [6].

Analgesic Activity Evaluation

The analgesic effects of menthyl esters mediated through TRPM8 receptor activation can be assessed using both in vitro and in vivo models:

TRPM8 Receptor Activation Assay:

  • Express human TRPM8 receptors in HEK293 cells or use endogenously expressing TRP channels.
  • Load cells with calcium-sensitive fluorescent dyes (e.g., Fura-2 AM).
  • Expose cells to test compounds at various concentrations (0.1-100 µM).
  • Measure calcium influx using a fluorescence plate reader or fluorimeter.
  • Calculate EC₅₀ values and compare with menthol and known TRPM8 agonists (e.g., icilin).
  • Assess selectivity against other thermo-TRP channels (TRPV1-4, TRPA1) to determine specificity [1].

Structure-activity relationship studies have identified key structural features for enhanced TRPM8 activation. Derivatives such as WS-5 and WS-12, which contain a hexacyclic ring structure and N-alkylcarbonyl side chains, demonstrated up to 6-fold improvements in potency and 2-fold increases in efficacy compared to menthol, with excellent selectivity for TRPM8 over other thermo-TRP channels [1].

Application Notes and Troubleshooting

Practical Implementation Guidance

Scale-up Considerations:

  • For larger-scale synthesis (>100 g), maintain the same molar ratios but increase the reactor size accordingly, ensuring efficient heat transfer and mixing.
  • Consider continuous flow chemistry approaches for improved safety, reproducibility, and efficiency in large-scale production of menthyl esters.
  • Implement in-line monitoring techniques (e.g., FTIR or Raman spectroscopy) for real-time reaction monitoring and control.

Purification Optimization:

  • For esters that are liquids at room temperature, purification by fractional distillation under reduced pressure is recommended instead of recrystallization.
  • When using column chromatography, optimize the silica gel mesh size (230-400 mesh) and solvent gradient to achieve the best separation with minimal product loss.
  • For amino acid conjugates that are difficult to purify by conventional methods, consider preparative HPLC with C18 columns and acetonitrile-water mobile phases.

Stability and Storage:

  • Store menthyl ester derivatives in amber glass containers under inert atmosphere (N₂ or Ar) at 4°C to prevent oxidation and hydrolysis.
  • Conduct accelerated stability studies according to ICH guidelines to establish shelf-life and appropriate storage conditions for each derivative.
  • For hygroscopic derivatives, use desiccants in storage containers and consider lyophilization for long-term storage.
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Menthyl Ester Synthesis

Problem Possible Cause Solution
Low yield Incomplete reaction Increase reaction time; use molecular sieves to remove water; increase catalyst loading
Product decomposition Excessive heating Reduce reaction temperature; use milder coupling conditions; employ protecting groups
Difficult purification Similar polarity to starting materials Optimize mobile phase for column chromatography; use flash chromatography; try recrystallization from different solvents
Hydrolysis during storage Moisture exposure Use anhydrous storage conditions; add stabilizers; store under inert atmosphere
Poor biological activity Incorrect stereochemistry Verify enantiomeric purity; use chiral synthesis approaches; optimize lipophilicity

Conclusion and Future Perspectives

The esterification of this compound represents a versatile strategy for enhancing its pharmacological properties and expanding its therapeutic applications. The protocols outlined in this document provide researchers with comprehensive methodologies for the synthesis, characterization, and biological evaluation of diverse menthyl ester derivatives. The structure-activity relationship studies demonstrate that strategic modifications at the C3 hydroxyl group of menthol can significantly enhance analgesic, anti-inflammatory, and antimicrobial activities through improved target engagement and optimized physicochemical properties [1].

Future directions in menthol derivative research should focus on:

  • Developing novel synthetic methodologies for more efficient and sustainable production of menthyl esters, including biocatalytic approaches using lipases and esterases.
  • Exploring combination therapies that leverage the enhanced bioavailability and synergistic effects of menthyl esters with other therapeutic agents.
  • Conducting comprehensive ADMET studies and preclinical evaluations to advance promising candidates toward clinical applications.
  • Designing targeted delivery systems that utilize the enhanced permeation properties of menthyl esters for site-specific drug delivery.

The continuous innovation in menthol derivative design and development, coupled with a deeper understanding of their mechanisms of action, holds significant promise for advancing these compounds as novel therapeutic agents in areas such as pain management, inflammatory diseases, and infectious diseases.

References

improving (+)-menthol solubility in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Techniques to Improve Aqueous Solubility of Menthol

The table below summarizes the primary methods identified in the literature for enhancing menthol's water solubility.

Method Core Principle / Mechanism Key Advantages Reported Limitations / Considerations
Co-solvency (Ethanol Stock Solution) [1] [2] Dissolves menthol in a water-miscible solvent (e.g., ethanol) before aqueous dilution. Simple, fast, uses common lab reagents. Menthol is highly soluble in ethanol [1]. Menthol can crash out upon dilution; forms a temporary microemulsion [1].
Heated Dilution [1] [2] Uses warm water (>40°C, near menthol's melting point) to initially dissolve crystals [2]. Avoids organic solvents. Solution stability can be temperature-dependent; recrystallization may occur upon cooling [1].
Forming Eutectic Mixtures [1] [3] Creates a low-melting-point liquid with a second component (e.g., camphor), which is more readily emulsified [1]. Creates a liquid feedstock that is easier to handle and emulsify than solid crystals [1]. May introduce a second active compound (e.g., camphor scent) [1].
Cyclodextrin Encapsulation [4] Forms an inclusion complex where the menthol molecule is housed inside the hydrophobic cavity of a cyclodextrin [4]. Can significantly improve stability and shelf-life [4]. Requires specialized equipment for characterization (e.g., molecular docking) [4].
Solid Dispersion as a Carrier [5] Uses menthol as a hydrophilic carrier in a solid dispersion to improve the solubility of other poorly soluble drugs [5]. Highlights menthol's own potential as a solubilizing excipient [5]. Not a direct method for solubilizing menthol itself.

Detailed Experimental Protocols

Here are step-by-step guides for two of the most accessible and well-documented methods.

Protocol 1: Ethanol Stock Solution & Dilution [1] [2]

This method takes advantage of menthol's high solubility in ethanol to create a concentrated stock.

A Dissolve menthol crystals in pure ethanol B Create concentrated stock solution (e.g., 5% w/v) A->B C Add stock solution to target volume of distilled water with stirring B->C D Yields a final aqueous solution (e.g., 0.01% to 0.1%) C->D E Result: Transient microemulsion (May appear milky, stability ~15 mins) [1] D->E

  • Precautions: Adding the stock directly to water, rather than vice versa, promotes the formation of a microemulsion. The resulting solution may appear milky. Note: One source indicates this microemulsion may only be stable for approximately 15 minutes, so it should be used shortly after preparation [1].
Protocol 2: Heated Aqueous Solution [2]

This solvent-free method uses temperature to increase menthol's solubility in water.

A Heat deionized water to >40°C (menthol's melting point is 41-44°C) B Add menthol crystals with stirring until fully dissolved A->B C Cool the solution to room temperature or desired use temperature B->C D Final aqueous solution (e.g., 0.01%) C->D E Monitor for crystal precipitation upon cooling [1] D->E

  • Troubleshooting: The primary challenge is potential recrystallization as the solution cools. For higher concentrations or improved stability, combining this method with a small amount of a solubilizer like potassium soap (for plant sprays) or poloxamer (for pharmaceuticals) can help prevent crystal formation [1] [6].

Frequently Asked Questions (FAQs)

Why does menthol crash out of my ethanol-water solution? This is a common issue. When the ethanol stock is diluted with water, the solution's polarity changes rapidly, reducing menthol's solubility. This leads to the formation of a metastable microemulsion that appears milky and has limited stability before the menthol precipitates [1]. Solution: Ensure you are adding the stock to water (not water to stock), stir vigorously during addition, and use the solution immediately.

Can I use other solvents besides ethanol? Yes, but ethanol is preferred for many consumer and pharmaceutical applications due to its safety profile. Other solvents like chloroform or dimethylformamide (DMF) are effective for analytical purposes (e.g., GC-MS analysis) but are less suitable for end-product formulations due to toxicity [7].

What is the role of magnesium sulfate (Epsom salt) in these solutions? It is not a solubilizing aid. In fact, adding Epsom salt or other electrolytes will likely break the emulsion faster, causing menthol to crash out of solution more quickly. It should be avoided in formulations where solubility is the goal [1].

Are there advanced chemical methods to make menthol water-soluble? Yes, more complex strategies exist. These include:

  • Creating water-soluble derivatives: Patent literature describes methods for chemical synthesis, such as reacting menthol with specific agents to form water-soluble menthol compounds [6].
  • Using Deep Eutectic Solvents (DES): Menthol itself can serve as a component in a DES, acting as a Hydrogen Bond Acceptor (HBA) to solubilize other poorly soluble drugs, though this is a different application [3].

References

optimizing (+)-menthol encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Encapsulation Systems & Their Efficiencies

Wall Material Encapsulation Efficiency (EE) Key Findings & Optimized Conditions Citation
β-Cyclodextrin (β-CD) 36.54% Exhibited the strongest binding energy (-7.27 kcal/mol) and most stable complex in simulations. [1] [1]
γ-Cyclodextrin (γ-CD) 33.35% Showed good binding capability, but lower than β-CD. [1] [1]
γ-CD-COF-Li 25.9% A Covalent Organic Framework; superior EE among COFs due to high surface area and new cavities. Enhanced thermal stability. [2] [2]
Zein Nanoparticles Not explicitly stated for menthol Optimal condition: Dissolve zein and menthol in 80% aqueous ethanol, then dilute to 30% ethanol content in the final suspension. [3] [3]
α-Cyclodextrin (α-CD) Unable to form complex Binding free energy was positive (2.59 kcal/mol), indicating an unstable or non-existent complex. [1] [1]

Detailed Experimental Protocols

Here are the standard methodologies used in recent research to achieve the results above.

Cyclodextrin Inclusion Complex Preparation

This method is adapted from the study on β-CD, γ-CD, and α-CD. [1]

  • Step 1: Dissolution. Dissolve 1 mmol of the cyclodextrin (e.g., 1.135 g of β-CD) in 30 mL of distilled water. Separately, dissolve 156.3 mg (1 mmol) of menthol in 5.5 mL of ethanol.
  • Step 2: Complexation. Slowly add the menthol solution to the cyclodextrin solution while stirring. Maintain the mixture at 50°C with constant stirring for 3 hours.
  • Step 3: Precipitation & Harvesting. Cool the solution to room temperature and refrigerate at 4°C for 24 hours to precipitate the inclusion complex.
  • Step 4: Washing & Drying. Filter the precipitate and wash it three times with approximately 5 mL of ethanol to remove any unencapsulated menthol. Dry the final product in an oven at 40°C for 3 hours. Store the dried complex in a desiccator at 4°C.
Zein Nanoparticle Encapsulation

This protocol is based on research to find optimal conditions for encapsulating menthol into zein. [3]

  • Step 1: Dissolution in Aqueous Ethanol. Prepare a solution containing both zein and menthol in 80% (w/w) aqueous ethanol. This concentration was identified as optimal for dissolving both components.
  • Step 2: Liquid-Liquid Dispersion. Rapidly disperse the zein/menthol solution into a copious amount of water with high-speed mixing. The key is to dilute the ethanol content of the final suspension to 30% (w/w). This reduction in ethanol content acts as an "antisolvent," causing zein to phase-separate and form nanoparticles that encapsulate the menthol.
  • Step 3: Collection. The resulting zein nanoparticle suspension can then be used directly or further processed by spray-drying or freeze-drying.

FAQs & Troubleshooting

Here are solutions to some common technical challenges.

Q: How can I analyze menthol content using GC-MS, and why are my results inconsistent? A: Inconsistent peak areas in GC-MS can often be traced to the injection port and column conditions. [4]

  • Sample Preparation: For analysis, dissolve your inclusion complex in anhydrous ethanol and sonicate for 40 minutes to ensure all menthol is released into the solution for accurate measurement. [1]
  • GC-MS Conditions (from literature):
    • Column: DB-5 (60 m × 0.25 mm i.d. × 0.25 µm d.f.)
    • Injection Volume: 1 µL
    • Split Ratio: 20:1
    • Oven Program: Increase from 50°C to 200°C at a rate of 5°C/min. [1]
  • Troubleshooting GC Issues:
    • Inlet Liner: Use an UltraInert single-taper liner without glass wool to prevent the decomposition or adsorption of menthol. [4]
    • Inlet Temperature: Increase the inlet temperature to 270°C to ensure complete and consistent vaporization of both the solvent (DMF/ethanol) and the menthol analyte. [4]
    • Carrier Gas Flow: The high linear velocity (67.5 cm/sec) you are using can lead to broader peaks. Consider optimizing the flow rate for better peak shape and reproducibility. [4]

Q: My encapsulation efficiency is low. What are the main factors I should check? A: Focus on these core parameters:

  • Wall Material Selection: As the data shows, the choice of material is critical. If using CDs, β-CD is clearly superior to α-CD. [1] For zein, the ethanol concentration is paramount. [3]
  • Solvent System: For zein, strictly adhere to the 80% ethanol for dissolution and 30% ethanol in the final suspension for optimal results. [3]
  • Molar Ratio: The standard 1:1 molar ratio of menthol to wall material is a good starting point, but you may need to optimize this for your specific system.

Workflow for Material Selection & Optimization

The following diagram outlines a logical workflow for selecting an encapsulation method and key optimization parameters, based on the findings from the research.

Start Start Goal Optimize Menthol Encapsulation Start->Goal SelectMaterial Select Wall Material Goal->SelectMaterial Zein Zein Nanoparticles SelectMaterial->Zein Cyclodextrin Cyclodextrins (CDs) SelectMaterial->Cyclodextrin COF Cyclodextrin-COFs SelectMaterial->COF ParamZein Key Parameter: Ethanol Concentration Zein->ParamZein ParamCD Key Parameter: CD Type & Binding Cyclodextrin->ParamCD ParamCOF Key Parameter: Framework Type & Ion COF->ParamCOF OptZein Dissolve: 80% Ethanol Final Suspension: 30% Ethanol ParamZein->OptZein OptCD Prefer β-CD or γ-CD Avoid α-CD ParamCD->OptCD OptCOF Prefer γ-CD-COF-Li ParamCOF->OptCOF Analyze Analyze Result (e.g., GC-MS) OptZein->Analyze OptCD->Analyze OptCOF->Analyze

References

addressing (+)-menthol volatility in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Methods to Counteract Menthol Volatility

The following table summarizes proven techniques you can apply in your experimental design.

Method Core Principle Key Parameters / Compositions Applicable Scenarios
Natural Deep Eutectic Solvent (NADES) [1] Forms a stable, low-volatility liquid with thymol via hydrogen bonding [1]. Menthol-Thymol at a 1:1 molar ratio [1]. Ideal for biological/antifungal assays, drug delivery systems; enhances stability and bioactivity [1].
Programmed Temperature Vaporization (PTV) Inlet [2] GC inlet technique; focuses on efficient transfer of semi-volatiles while managing volatiles [2]. Initial temp: 90°C; Transfer temp: 280°C; Solvent vent mode [2]. GC analysis of complex mixtures containing both volatile (like menthol) and semi-volatile compounds [2].
Solid-Phase Microextraction (SPME) [3] Headspace sampling; extracts volatile analytes without solvent, minimizing loss [3]. SPME fiber exposed to headspace of sample in a sealed vial [3]. Pre-concentration and analysis of volatile metabolites from biological fluids (e.g., urine) for GC-MS [3].
High-Performance Liquid Chromatography (HPLC) [4] Uses liquid phase at room temperature, avoiding heating and vaporization [4]. RI detector; C18 column; Mobile Phase: Water:MeOH (30:70, v/v) [4]. Quantifying menthol in pharmaceuticals (syrups, ointments) without derivatization [4].

Detailed Experimental Protocols

Protocol 1: Preparing Menthol-Thymol NADES

This method transforms menthol into a stable liquid formulation [1].

  • Weighing: Accurately weigh L-menthol and thymol in a 1:1 molar ratio into a clean, dry glass container [1].
  • Heating and Mixing: Heat the mixture to 45°C while stirring magnetically at approximately 350 rpm until a homogeneous, transparent liquid forms (typically within 30 minutes) [1].
  • Storage: Store the resulting NADES in a sealed container at room temperature. It remains a stable liquid over time [1].
Protocol 2: GC-FID Analysis with Derivatization

This approach improves chromatographic behavior for difficult separations [5].

  • Sample Prep (Liquid Extraction): Dissolve the menthol-containing sample (e.g., an ointment) in a suitable solvent like methanol or DMF using sonication [5].
  • Derivatization: Subject the menthol in the extract to trimethylsilyl (TMS) derivatization. This reaction replaces the active hydrogen in the menthol's hydroxyl group with a trimethylsilyl group, reducing its polarity and volatility [5].
  • GC Analysis: Inject the derivatized sample into a GC system.
    • Column: A standard low-polarity capillary column (e.g., Rtx-5, ZB-5) is suitable post-derivatization [5].
    • Detection: Use a Flame Ionization Detector (FID) [5].
Protocol 3: HPLC-RI Analysis for Non-Volatile Analysis

This method avoids heating and provides an alternative to GC [4].

  • Chromatographic Conditions:
    • Column: Inertsil ODS 3V (C18), 250 mm x 4.6 mm, 5 µm [4].
    • Mobile Phase: Water/Methanol mixture (30:70, v/v) [4].
    • Flow Rate: 1.0 mL/min [4].
    • Detection: Refractive Index (RI) Detector [4].
    • Injection Volume: 100 µL [4].
    • Column Temperature: 35°C [4].
  • Sample Preparation: For a syrup formulation, dissolve a sample equivalent to 2.5 mg of menthol in a 50 mL volumetric flask with a water and methanol mixture. Sonicate, shake, dilute to volume, and filter through a 0.45 µm nylon membrane before injection [4].

Troubleshooting Common Volatility Issues

  • Rapid sample evaporation during handling: Prepare samples in a controlled temperature environment and work quickly with sealed vials. Using a low-volatility solvent or the NADES system can mitigate this [1].
  • Poor peak shape or low recovery in GC: Consider derivatizing the menthol. If co-elution with other compounds (like camphor) is an issue, a heartcut 2D-GC (GC/GC) system can provide superior separation, transferring the menthol peak from a non-polar first column to a polar analytical column [5].
  • Interference from complex matrices: For ointments or gels, a thorough liquid-liquid extraction or SPE clean-up prior to analysis is crucial to isolate menthol from excipients like petroleum jelly or cetostearyl alcohol [2].

Workflow and Method Selection Diagrams

To help visualize the decision-making process and one of the key protocols, refer to the following diagrams.

menthol_volatility_workflow Figure 1: Method Selection Workflow A Is the experiment a biological/antifungal assay? B Is the analysis for quantification? A->B No F Use NADES (Menthol-Thymol) Stable liquid, enhances bioactivity A->F Yes D Do you need to avoid heating the sample? B->D Yes, in pharmaceuticals G Use SPME-GC-MS Headspace sampling, no solvent B->G Yes, trace volatiles C Does your GC have a PTV inlet? E Are you analyzing a complex mixture by GC? C->E No H Use GC-FID with PTV Inlet Manages volatile transfer efficiently C->H Yes D->C No I Use HPLC with RI Detection Room temperature analysis D->I Yes J Consider Derivatization or Heartcut GC/GC for separation E->J Yes

nades_protocol Figure 2: Menthol-Thymol NADES Preparation A Weigh Menthol & Thymol (1:1 Molar Ratio) B Combine in Glass Container A->B C Heat to 45°C with Magnetic Stirring (350 RPM) B->C D Mix Until Transparent Liquid Forms (~30 mins) C->D E Store in Sealed Container Stable Liquid at Room Temp D->E

Key Takeaways

  • For Bioassays: The Menthol-Thymol NADES system is a superior choice, effectively eliminating volatility issues while enhancing biological activity [1].
  • For GC Analysis: Employ techniques like SPME (headspace sampling) or PTV inlets to control the sample introduction process. If problems persist, derivatization is a reliable solution [3] [2] [5].
  • For Pharmaceutical QC: HPLC with RI detection provides a robust and non-destructive alternative to GC, completely avoiding the heating of samples [4].

References

challenges in synthesizing specific (+)-menthol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Synthesis Challenges

  • Why is controlling the stereochemistry of menthol derivatives so difficult? Menthol has three chiral centers, leading to eight possible stereoisomers [1]. Synthesizing a single, specific isomer like a (+)-menthol derivative requires reactions that are both highly selective and do not cause racemization (loss of chiral purity) [2]. The six-membered ring of menthol also creates significant steric hindrance, which can prevent some desired reactions from proceeding [2].

  • A common synthetic route failed. What are some modern alternatives? Traditional methods like the Leuckart-Wallach reaction for synthesizing menthylamine can lead to racemization at the C2 position [2]. More modern approaches include:

    • Asymmetric Catalysis: Using chiral catalysts to favor the formation of the desired isomer. A recent breakthrough uses a confined chiral acid catalyst to efficiently produce a key menthol precursor from neral with excellent enantioselectivity [3].
    • The Mitsunobu Reaction: This reaction can invert the configuration at the hydroxyl-bearing carbon (C1), but its success depends on the starting isomer and is sometimes hindered by the menthol ring structure [2].
    • Oxime Reduction Route: Converting menthol or menthone to an oxime intermediate and then reducing it to an amine. This often requires harsh conditions, large amounts of metal catalysts, and can still result in low yields of the desired chiral product [2].
  • My synthesized derivative is unstable under acidic conditions. Why? This is a well-documented problem, especially for intermediates like isopiperitenol [3]. Even weakly acidic conditions can protonate the molecule, making it prone to dehydration, rearrangement, and other decomposition pathways, leading to complex mixtures [3]. The solution is to use very mild or confined acid catalysts that activate the starting material without degrading the more reactive product [3].

Troubleshooting Guide for Synthesis and Analysis

Here is a structured guide to help you diagnose and resolve common problems.

Synthesis and Purification
Challenge Root Cause Potential Solutions
Low Diastereoselectivity [2] Lack of stereocontrol in key steps (e.g., reduction, nucleophilic substitution). Employ chiral catalysts/ligands [3]; Use enantiomerically pure starting materials (e.g., d-menthol) [2].
Reaction Failure (e.g., Mitsunobu) [2] High steric hindrance from the menthol's six-membered ring. Switch to a less hindered starting isomer; Explore alternative synthetic routes (e.g., via oxime) [2].
Difficulty Isolating Pure Isomer [2] Formation of complex diastereomeric mixtures with very similar physical properties. Optimize chromatographic separation techniques [2]; Use preparative-scale HPLC.
Product Decomposition [3] Instability of allylic alcohols (e.g., isopiperitenol) under acidic or harsh conditions. Employ milder, confined acid catalysts [3]; Avoid prolonged exposure to acidic environments; Purify at low temperatures.
Characterization and Bioactivity
Challenge Root Cause Potential Solutions
Confirming Ester Formation [4] Need to verify the new chemical bond has formed. Use IR Spectroscopy: A successful reaction is confirmed by the disappearance of the O-H stretching band near 3245 cm⁻¹ [4].
Low Biological Activity [5] [6] Poor binding affinity to the biological target; suboptimal pharmacokinetics. Perform In-silico Docking Studies (e.g., with AutoDock Vina) to predict binding affinity to targets like TRPM8 or COX-2 before synthesis [6]. Run ADMET predictions to optimize drug-likeness [5] [6].
Unexpected Cytotoxicity [2] [7] Off-target effects; disruption of critical cellular processes like mitochondrial function. Conduct cell-based assays on multiple cell lines; Investigate effects on mitochondrial Ca²⁺ flux, membrane potential, and ROS production [7].

Experimental Protocol: In-Silico Design of Menthol Derivatives

This methodology allows you to prioritize the most promising derivatives for synthesis.

  • Ligand Preparation:

    • Draw the 2D chemical structures of your proposed menthol derivatives using a tool like ChemDraw.
    • Convert these structures into 3D models and minimize their energy using molecular mechanics. This can be done within Discovery Studio Visualizer or similar software [6].
  • Target Selection and Preparation:

    • Download the 3D crystal structure of your protein target (e.g., TRPM8 receptor, COX-2 enzyme, or a microbial protein) from the Protein Data Bank (PDB) [5] [6].
    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and defining the binding site [6].
  • Molecular Docking:

    • Use docking software like AutoDock Vina to simulate how your menthol derivatives bind to the protein target [6].
    • The software will generate multiple binding poses and score them based on predicted binding affinity (in kcal/mol). Compare these scores to a reference drug [6].
  • ADMET Prediction:

    • Input the structures of your derivatives into a web tool like SwissADME [6].
    • Analyze the generated predictions for key properties like gastrointestinal absorption, interaction with metabolizing enzymes, and potential toxicity to assess drug-likeness early in development.

The workflow for this protocol is summarized in the following diagram:

Start Start: Propose Menthol Derivative A 1. Ligand Preparation (2D to 3D Energy Minimization) Start->A B 2. Target Preparation (Fetch PDB, Clean Protein) A->B C 3. Molecular Docking (Predict Binding Affinity) B->C D 4. ADMET Prediction (Assess Drug-likeness) C->D End Analyze Results & Prioritize Synthesis D->End

References

refining force field parameters for (+)-menthol simulations

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Force Field Parameters for (+)-Menthol

The following table compiles key optimized parameters for the menthol force field, which was developed to be fully compatible with the OPLS-AA force field [1].

Parameter Type Specific Targets for Optimization Optimized Values / Methodology
Partial Atomic Charges All atomic charges Fitted to reproduce quantum mechanical electrostatic potential and liquid-phase properties [1].
Lennard-Jones (LJ) ε (well depth) and σ (van der Waals radius) for atom types Optimized to accurately reproduce density and enthalpy of vaporization [1].
Dihedral Angles Rotation of the isopropyl and hydroxyl groups Fourier coefficients were recalculated to match quantum energy profiles (RHF/6-31G(d) level) [1].

Validation of the Refined Menthol Force Field

After parameter optimization, the force field's performance was validated by calculating several macroscopic properties and comparing them to experimental data. The results are summarized below [1].

Property Temperature Simulation Result Experimental Reference
Density (g/cm³) 293 K 0.892 0.891 [1] [2]
298 K 0.888 0.887 [1]
323 K 0.871 0.870 [1]
353 K 0.851 0.850 [1]
Surface Tension (mN/m) 298 K 30.8 31.0 [1]
323 K 27.9 28.2 [1]
Enthalpy of Vaporization (kJ/mol) 298 K 65.92 65.9 [1]
353 K 60.42 61.1 [1]
Shear Viscosity (cP) 298 K 13.1 13.2 [1]

FAQ & Troubleshooting Guide

Here are answers to some common questions and issues you might encounter:

  • What if my simulation density does not match experimental values? This is a primary indicator that non-bonded parameters (Lennard-Jones and/or partial charges) may need refinement. The optimization strategy in the cited study involved systematically tuning the LJ parameters (ε and σ) and refitting atomic charges to match experimental liquid density as a key target [1].

  • How do I handle incorrect rotational energy barriers or conformer stability? Inaccurate dihedral parameters are often the cause. The recommended protocol is to:

    • Perform a quantum mechanical (QM) conformational scan by rotating the dihedral angle of interest (e.g., in the isopropyl group) in 10° steps [1].
    • Calculate the energy profile at each step using an appropriate QM method (e.g., RHF/6-31G(d)) [1].
    • Optimize the Fourier coefficients (Vn, n, γ) in the force field's dihedral term to minimize the difference between the QM and force field energy profiles [1].
  • Can I use these parameters for menthol mixtures, like Deep Eutectic Solvents (DES)? Yes, the optimized all-atom menthol parameters have been successfully used in simulations of menthol-fatty acid eutectic mixtures [2]. For such systems, you must also ensure you have reliable parameters for the other components, which may similarly require derivation from QM calculations (e.g., RESP partial charges at the MP2/6-31G* level) [2].

  • What is a robust general workflow for parameter optimization? The methodology can be summarized in the following workflow:

start Start: Initial Force Field p1 1. Define Target Properties (e.g., Density, ΔHvap) start->p1 p2 2. Run MD Simulation p1->p2 p3 3. Compare Simulation vs. Experimental/QM Data p2->p3 p4 4. Property Match Acceptable? p3->p4 success Success: Force Field Validated p4->success Yes fail Identify Mismatch p4->fail No p5 5. Tune Parameters end End: Validation on Multiple Properties decision Which property is off? fail->decision a A. Density/Energy Incorrect? Tune LJ σ/ε & Partial Charges decision->a Thermodynamic b B. Conformer Energy Incorrect? Optimize Dihedral Coefficients decision->b Conformational a->p2 b->p2

Detailed Experimental Protocols

For researchers looking to implement or replicate these methods, here is a detailed breakdown of the key computational experiments cited.

1. Calculation of Physicochemical Properties for Validation [1]

  • System Setup: A system of 219 menthol molecules in a cubic box with periodic boundary conditions was used for most properties. For shear viscosity, a larger system of 876 molecules was used.
  • Density: Obtained from a 10 ns NPT simulation (1 bar pressure, Nosé-Hoover thermostat, Parrinello-Rahman barostat). For lower temperatures (293 K, 298 K), enhanced sampling was used: ten snapshots from a high-temperature (473 K) simulation were used to initialize ten parallel simulations, and the densities were averaged.
  • Surface Tension: Calculated from a 100 ns NVT simulation of an elongated box creating a vacuum layer. The surface tension (γ) was derived from the components of the pressure tensor using the formula: γ = 0.5 * Lz * [Pzz - (Pxx + Pyy)/2].
  • Enthalpy of Vaporization: Calculated using the formula ΔHvap = E(g) - E(l) + RT, where E(g) is the total energy from a 100 ns NVT simulation of a single menthol molecule (gas phase), and E(l) is the total energy from a 10 ns NVT simulation of the liquid system.
  • Shear Viscosity: Calculated using a non-equilibrium periodic perturbation method during a 10 ns NVT simulation.

2. Quantum Mechanical Dihedral Parameter Optimization [1]

  • Conformational Scan: The dihedral angle of interest (e.g., in the isopropyl group) was rotated in 10° increments from 0° to 360°.
  • Energy Calculation: For each resulting conformer, a single-point energy calculation was performed at the RHF/6-31G(d) level of theory, keeping the rest of the molecule fixed.
  • Force Field Fitting: The Fourier coefficients for the dihedral term in the force field were optimized to minimize the sum of squared differences between the QM-calculated energy profile and the energy profile generated by the force field.

References

troubleshooting poor yield in (+)-menthol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathways & Catalyst Performance

Selecting the right catalyst and conditions is crucial for achieving high yield and stereoselectivity. The table below summarizes key metrics from recent studies for the one-pot synthesis of menthol from citronellal or citral.

Starting Material Catalyst System Reaction Conditions Menthol Yield Stereoselectivity to Menthol Key Findings / Potential Yield Issues
Citronellal [1] 5 wt% Ni / H-Beta-38-sepiolite (Composite) 70°C, 20 bar H₂, 4.2 min 53% 71-76% High yield in a continuous process. Catalyst deactivation was not a major issue with citronellal [1] [2].
Citral [1] 5 wt% Ni / H-Beta-38-sepiolite (Composite) 70°C, 20 bar H₂, 4.2 min 49% 72-74% Noticeable catalyst deactivation over time; accumulation of citronellal intermediate and formation of defunctionalized by-products (menthanes) [1] [2].
Neral [3] Confined Chiral Brønsted Acid (iIDP) Not fully specified (Two-step process) 77% (to Isopiperitenol) e.e. > 99% This is a two-step route. The first step converts neral to isopiperitenol, which is then hydrogenated to menthol. The catalyst prevents product decomposition by binding it in an unreactive form [3].
Citronellal [2] 3 wt% Ir / H-Beta 80°C, 1.5 MPa H₂, Cyclohexane High (Specific yield not stated) Not specified Among noble metals on H-Beta, the menthol yield decreased in the order: Ir >> Pt ≈ Rh > Pd > Ru [2].
Citronellal [2] Pd / Perfluorinated Polymer Not specified High Very High Stereoselectivity Small Pd particle size and ionic character led to high selectivity with nearly no by-products [2].

Troubleshooting Common Low-Yield Scenarios

Here are detailed explanations and protocols for specific, high-impact problems identified in the research.

FAQ 1: Why does my catalyst deactivate rapidly when using citral instead of citronellal?
  • The Issue: Citral is more prone to causing catalyst deactivation and forming by-products compared to its hydrogenated derivative, citronellal [1] [2].
  • Root Cause: The one-pot reaction involves multiple steps: 1) hydrogenation of citral to citronellal, 2) cyclization of citronellal to isopulegol, and 3) hydrogenation of isopulegol to menthol [2]. The acidic sites on the catalyst, necessary for the cyclization step, can also catalyze side reactions. These include the dimerization of citronellal and, more critically, the dehydration of menthol products to menthenes and menthanes, especially if Brønsted acid sites are too strong [2]. In a continuous flow system, these issues become more apparent and lead to a faster decline in yield over time [2].
  • Recommended Protocol: To mitigate this, use a bifunctional catalyst with balanced acidity.
    • Catalyst Selection: Prioritize catalysts with strong Lewis acidity (for the cyclization step) and mild-to-moderate Brønsted acidity. Examples from research include Ni supported on a Zr-modified beta zeolite or Pt on Ga-MCM-41 [2].
    • Reaction Monitoring: In a one-pot system starting from citral, monitor for the accumulation of the intermediate citronellal and the formation of menthanes, as these are key indicators of the described side reactions [1].
    • Process Consideration: If catalyst deactivation is a persistent problem, consider a two-step process where citral is first fully hydrogenated to citronellal in a separate, optimized step before the cyclization and final hydrogenation [2].
FAQ 2: How can I prevent the decomposition of the isopiperitenol intermediate?
  • The Issue: The conversion of neral to isopiperitenol is a desired "dream reaction" as it shortens synthetic routes to menthol and cannabinoids. However, for over a century, it was considered impossible under acidic conditions because the product (isopiperitenol) is more reactive than the starting material and rapidly decomposes into a mixture of cyclic trienes and other aromatics [3].
  • Root Cause: Conventional strong acids catalyze the decomposition of the newly formed isopiperitenol.
  • Recommended Protocol: A breakthrough method uses a confined chiral Brønsted acid catalyst.
    • Catalyst: Use a highly fluorinated imino-imidodiphosphate (iIDP) catalyst [3].
    • Mechanism: This specialized "confined" catalyst not only activates the starting material (neral) but also binds the isopiperitenol product in an unreactive conformation. This protective binding prevents it from undergoing further acid-catalyzed decomposition [3].
    • Procedure: Applying this catalyst allows for the conversion of neral to (1R,6S)-trans-isopiperitenol in 77% yield with excellent enantioselectivity (99:1 e.r.). This intermediate can then be hydrogenated to menthol in a short, efficient two-step route [3].

Diagnostic Workflow for Synthesis Problems

The following diagram outlines a logical process to diagnose the root cause of poor yield based on the intermediates and by-products you observe. This workflow integrates the key issues discussed above.

MentholSynthesisTroubleshooting Diagnostic Workflow for Poor Menthol Yield Start Poor Yield in Menthol Synthesis Step1 Identify Key Observation Start->Step1 Step2 High catalyst deactivation or low conversion? Step1->Step2 Step3 Unstable or low yield of Isopiperitenol? Step1->Step3 Step4 Low stereoselectivity to desired (+)-menthol? Step1->Step4 Step5 Formation of Menthanes or other by-products? Step1->Step5 CauseA Probable Cause: Strong Brønsted acidity and/or citral feedstock Step2->CauseA CauseB Probable Cause: Product is more reactive than starting material Step3->CauseB CauseC Probable Cause: Catalyst lacks shape selectivity Step4->CauseC CauseD Probable Cause: Dehydration of menthol on acidic sites Step5->CauseD SolutionA Solution: Use catalyst with balanced Lewis/mild Brønsted acidity. Consider two-step process. CauseA->SolutionA SolutionB Solution: Use a confined chiral acid catalyst (e.g., iIDP). CauseB->SolutionB SolutionC Solution: Use a shape-selective catalyst (e.g., Zr-modified zeolite). CauseC->SolutionC SolutionD Solution: Reduce catalyst Brønsted acidity to prevent dehydration. CauseD->SolutionD

General Best Practices for Optimization

Beyond the specific scenarios above, adhering to these general principles can significantly improve your synthesis outcome [4] [2]:

  • Characterize Your Catalyst: Understand the acidic properties (Lewis vs. Brønsted) and metal particle size of your catalyst. An optimal metal particle size (e.g., ~7 nm for Pt) often exists for maximizing yield [2].
  • Optimize Reaction Kinetics: Systematically fine-tune temperature, hydrogen pressure, and reactant concentration to favor the desired pathway over side reactions [4].
  • Consider Metal and Support Carefully: Both noble (Ir, Pt) and non-noble (Ni) metals can be highly effective. The choice of support material (zeolites, modified oxides) that provides the right type and strength of acidity is equally critical [1] [2].

References

overcoming analytical challenges in (+)-menthol detection

Author: Smolecule Technical Support Team. Date: February 2026

Menthol Analysis FAQs & Troubleshooting

Here are answers to specific challenges you might encounter during your experiments:

1. How can I detect menthol if it has no UV chromophore? Menthol lacks a UV chromophore, making standard HPLC-UV detection difficult. Two effective alternative approaches are:

  • Use Refractive Index (RI) Detection with HPLC: A robust RP-HPLC method uses an Inertsil ODS 3V column with an isocratic mobile phase of water:methanol (30:70 v/v) at a flow rate of 1.0 ml/min. The RI detector successfully quantifies menthol in pharmaceutical syrups without derivatization [1] [2].
  • Switch to Gas Chromatography (GC): GC methods, especially when coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID), are inherently well-suited for volatile compounds like menthol and do not require chromophores [3] [4].

2. How do I extract menthol from a complex, fatty matrix like petroleum jelly? Extracting menthol from ointments can be challenging due to the lipophilic matrix. Potential solutions include:

  • Solvent Extraction with Hexane/Methanol Partitioning: Dissolve the sample in hexane, then partition against methanol. Menthol will preferentially partition into the methanol layer, which can then be analyzed [5].
  • Direct Dissolution with Column Maintenance: Dissolve the entire sample in a solvent like chloroform and inject it directly into a GC system. Be prepared for potential column contamination and implement a regular high-temperature bake-out to remove non-volatile residues [5].
  • Solid-Phase Extraction (SPE) Cleanup: After dissolving the sample in ethanol or methanol, pass it through a C18 SPE cartridge. The petroleum jelly matrix should be retained on the cartridge, while menthol passes through for analysis [5].

3. How can I achieve high sensitivity for trace menthol analysis in biological fluids? For quantifying menthol in complex matrices like urine at low concentrations (ng/mL), the most effective method is:

  • GC-MS with Headspace Solid-Phase Microextraction (HS-SPME). This method combines high sensitivity with effective sample clean-up [3].
    • Internal Standard: Use a stable isotope-labeled standard like menthol-d4 for accurate quantification [3].
    • Sample Preparation: For "free" menthol, dilute urine with a citrate buffer and internal standard. For "total" menthol (free + conjugated), incubate the sample with β-glucuronidase/sulfatase enzyme at 37°C for 24 hours to hydrolyze conjugates before analysis [3].
    • HS-SPME Conditions: Use a Carboxen/PDMS/DVB fiber. The sample is equilibrated, and the fiber is exposed to the vial's headspace to absorb menthol, which is then desorbed in the GC injector [3].

Comparison of Analytical Methods for Menthol

The table below summarizes key methodologies to help you choose the best approach for your application.

Application Recommended Technique Key Parameters Performance Data Source
Pharmaceutical Syrups HPLC-RI Column: Inertsil ODS 3V; Mobile Phase: Water:MeOH (30:70); Flow: 1.0 mL/min LOD: 0.76 µg/mL; LOQ: 2.31 µg/mL; Linearity: 30-70 µg/mL (R²=0.999) [1] [2]
Tobacco & Cigarettes GC-MS Not fully detailed in excerpts, but widely applied for product characterization and compliance testing. Used for identifying and quantifying menthol and other flavoring ingredients. [6] [4]
Biological Fluids (Urine) GC-MS with HS-SPME Fiber: Carboxen/PDMS/DVB; IS: Menthol-d4; Hydrolysis: Enzyme (for total menthol) LOD: 0.0017 µg/mL; Linear Range (free): 0.002-0.5 µg/mL [3]
Complex Ointments GC-FID Sample Prep: Solvent extraction (e.g., CHCl₃/MeOH) or direct dissolution. A practical approach for difficult matrices where complete dissolution is challenging. [5]

Workflow for Menthol Analysis in Biological Samples

For the highly sensitive GC-MS method, the experimental workflow involves careful sample preparation and analysis.

GC-MS Menthol Analysis Workflow Start Start: Urine Sample HydrolysisDecision Measure Total Menthol? Start->HydrolysisDecision HydrolysisStep Enzymatic Hydrolysis (β-glucuronidase/sulfatase) 37°C for 24h HydrolysisDecision->HydrolysisStep Yes NoHydrolysis Direct Analysis (Free Menthol) HydrolysisDecision->NoHydrolysis No SPME Headspace-SPME Carboxen/PDMS/DVB Fiber 60°C for 30 min HydrolysisStep->SPME NoHydrolysis->SPME GCMS GC-MS Analysis Menthol-d4 Internal Standard SPME->GCMS End Quantification GCMS->End

Key Experimental Protocols

Here are detailed methodologies for two primary techniques:

Detailed Protocol: HPLC-RI for Pharmaceutical Products [1] [2]

  • Standard Preparation: Prepare a stock solution of 0.5 mg/mL menthol in water:methanol (20:80). Dilute to desired concentrations for a calibration curve (e.g., 30-70 µg/mL).
  • Sample Preparation: Weigh a syrup sample equivalent to 2.5 mg of menthol into a 50-mL volumetric flask. Add 5 mL of water, mix, then add 20 mL of methanol. Sonicate for 5 minutes with shaking, make up to volume with methanol, and filter through a 0.45-µm nylon membrane.
  • Chromatography: Inject 100 µL onto an Inertsil ODS 3V column (4.6 mm x 250 mm, 5 µm). Use an isocratic mobile phase of water:methanol (30:70 v/v) at 1.0 mL/min. Maintain the column and RI detector at 35°C.

Detailed Protocol: GC-MS with HS-SPME for Urine [3]

  • Calibration Standards: Prepare in synthetic urine for matrix-matching.
  • Sample Prep (Free Menthol): Add 100 µL of urine, 100 µL of citrate buffer (pH 5.0), and 50 µL of internal standard solution (e.g., 5 µg/mL menthol-d4) to a headspace vial.
  • Sample Prep (Total Menthol): Replace the buffer with an enzyme solution (β-glucuronidase in buffer). Incubate at 37°C for 24 hours.
  • HS-SPME & GC-MS: After preparation, place the vial in an autosampler. The method uses a Carboxen/PDMS/DVB SPME fiber for headspace extraction. The fiber is then desorbed in the GC inlet, and menthol is separated and detected by MS.

References

optimizing reaction conditions for (+)-menthol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Key Reaction Pathways & Optimization Strategies

The optimization of (+)-menthol derivatives primarily focuses on esterification and amination at specific sites on the menthol scaffold to improve biological activity and drug-like properties [1].

The following diagram illustrates the primary optimization workflow and the key biological pathways targeted by these novel derivatives:

G Start Start: Menthol Scaffold Rxn1 Esterification at C3-OH Start->Rxn1 Rxn2 Amination to form Amino Acid Conjugates Start->Rxn2 Product1 Derivatives: Menthyl Acetate, WS-5 Rxn1->Product1 Product2 Derivatives: CPS-368, CPS-369 Rxn2->Product2 Pathway1 Enhanced Anti-inflammatory Action via COX-2 Inhibition Product1->Pathway1 Pathway2 Enhanced Analgesic Action via TRPM8 Receptor Activation Product2->Pathway2

Experimental Protocols for Derivative Synthesis

Protocol 1: Esterification of the C3 Hydroxyl Group

This is a common method to create esters like menthyl acetate or menthyl benzoate, which show enhanced anti-inflammatory and insecticidal activity [1].

  • Objective: To modify the C3-OH group via esterification to enhance lipophilicity and biological activity.
  • Reaction Mechanism: Nucleophilic Acyl Substitution.
  • Reagents:
    • This compound
    • Acetyl chloride or Benzoyl chloride (as examples)
    • Chloroform (solvent)
    • Pyridine (base, to neutralize HCl by-product)
  • Procedure:
    • Dissolve this compound and a base (e.g., pyridine) in anhydrous chloroform in a dried round-bottom flask [1] [2].
    • Slowly add the acid chloride (e.g., acetyl chloride) to the stirring solution at room temperature.
    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
    • After completion, cool the mixture and wash sequentially with water, a dilute acid (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution to neutralize any residual acid.
    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product [2].
    • Purify the resultant ester derivative via recrystallization or column chromatography.
Protocol 2: Synthesis of Amino Acid-Menthol Conjugates (Amination)

This protocol describes the formation of complex esters with amino acids, such as conjugates with serine, proline, or lysine, to create novel compounds with potential applications in pharmaceuticals and materials science [3].

  • Objective: To synthesize menthol-derived amino acid conjugates (e.g., CPS-368, CPS-369).
  • Reaction Mechanism: Esterification or Amide Bond Formation.
  • Reagents:
    • This compound
    • Selected Amino Acids (e.g., D-alanine, serine, proline, lysine)
    • Coupling Agent (e.g., DCC, EDC)
    • Appropriate anhydrous solvent (e.g., DCM, DMF)
  • Procedure:
    • Dissolve this compound and the chosen amino acid in an anhydrous solvent.
    • Add a coupling agent to facilitate the formation of an amide or ester bond between the hydroxyl group of menthol and the carboxyl group of the amino acid [3].
    • Stir the reaction mixture at room temperature or under controlled heating for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
    • Upon reaction completion (monitored by TLC), filter the mixture to remove any precipitated urea by-product.
    • Concentrate the filtrate under vacuum.
    • Purify the crude product using recrystallization or preparative chromatography.
  • Characterization: The successful synthesis is confirmed by:
    • IR Spectroscopy: The disappearance of the broad O-H stretching vibration peak near 3245 cm⁻¹ confirms the consumption of menthol's hydroxyl group and the formation of the complex ester [3].
    • Mass Spectrometry: Used to determine the molecular weight of the new derivative [3].

Summary of Structure-Activity Relationships

The table below summarizes how specific structural changes lead to enhanced pharmacological effects.

Structural Modification Example Derivatives Key Structural Change Enhanced Pharmacological Effect (& Magnitude)
Introduction of Hexacyclic Ring & Bulky Side Chains [1] [4] WS-12, CPS-368, CPS-369 Adding a six-membered ring and N-alkylcarbonyl side chain to the menthol structure. Analgesia / TRPM8 Agonism: Up to 6-fold higher potency and 2-fold higher efficacy compared to menthol [1] [4].
Esterification at C3 with Halogenated Groups [1] Menthyl Chloroacetate, Menthyl Dichloroacetate Replacing the C3 hydroxyl hydrogen with a chloroacetate group. Insecticidal Activity: 30-50% enhanced efficacy against mosquitoes and antibacterial effects [1].
Conversion of Carbonyl to Acetal Ring [1] Menthone Glyceryl Acetal Converting the C2 ketone of menthone to an acetal group. Insecticidal Activity: Improved hydrogen bonding with target proteins, enhancing potency [1].
Glycosylation [1] (-)-Menthol β-D-glycoside Introducing a sugar molecule (β-D-glucose) to the menthol structure. Cooling Sensation: Cooling intensity on the skin enhanced by approximately 70% [1].

Frequently Asked Questions & Troubleshooting

  • FAQ: Why is the yield of my amino acid-menthol conjugate low?

    • Troubleshooting Guide:
      • Cause 1: Incomplete reaction due to ineffective coupling.
        • Solution: Ensure the coupling agent is fresh and the reaction is conducted under strict anhydrous conditions.
      • Cause 2: Hydrolysis of the coupling agent or product.
        • Solution: Use anhydrous solvents and maintain an inert atmosphere. Check for water contamination in reagents.
      • Cause 3: Difficulties in purification due to similar polarity of product and by-products.
        • Solution: Optimize the mobile phase for column chromatography. Consider using different purification techniques like preparative TLC.
  • FAQ: My IR spectrum still shows a weak -OH stretch after esterification. Is the reaction incomplete?

    • Answer: A weak -OH peak could indicate minor unreacted starting material. However, also consider that the product or reagents might have absorbed moisture during work-up or analysis. Correlate the IR data with other characterization methods (e.g., TLC, NMR) to confirm reaction completion [3].
  • FAQ: How can I improve the aqueous solubility of my highly lipophilic menthol ester?

    • Answer: Consider formulating the derivative into advanced drug delivery systems. Menthosomes (ultra-deformable vesicles containing menthol) have been shown to significantly enhance the skin penetration and efficacy of poorly soluble drugs like ketoconazole [2].

Advanced Application: Menthosomes for Drug Delivery

Beyond direct chemical modification, menthol itself can be used to optimize drug delivery systems. Menthosomes are novel ultra-deformable vesicles that incorporate menthol into their structure to enhance skin permeation of loaded drugs [2].

The experimental workflow for preparing and evaluating menthosomes is as follows:

G A Dissolve Drug, Menthol, Phospholipids, Surfactant in Chloroform B Form Thin Lipid Film using Rotary Evaporator (50°C, 90 rpm) A->B C Hydrate Film with Buffer:Ethanol (4:1) & Bath Sonication (15 min) B->C D Probe Sonication (Pulse: 10s on / 3s off) C->D E Characterization: Vesicle Size, PDI, Zeta Potential, %EE D->E F Ex Vivo/In Vivo Efficacy Studies E->F

References

does (+)-menthol have different TRPM8 receptor affinity

Author: Smolecule Technical Support Team. Date: February 2026

Menthol Stereoisomer Activity Comparison

Stereoisomer Relative Cooling Sensation Key Interaction Residues Experimental EC₅₀ (μM) / Notes
(-)-menthol Highest [1] R842 (S4), Y745, L843, I846 [2] EC₅₀ = 185.4 ± 69.4 μM (in whole-cell patch-clamp) [2]
(+)-menthol Lower [1] Similar but distinct configuration to (-)-menthol [1] Higher EC₅₀ than (-)-menthol, indicating lower potency [1]
(+)-neomenthol Lower [1] Hydroxyl group orientation differs [1] N/A
(+)-isomenthol Lower [1] Isopropyl group orientation differs [1] N/A
(+)-neoisomenthol Lowest [1] Altered orientation of both hydroxyl and isopropyl groups [1] Highest EC₅₀, indicating lowest potency [1]

The differences in potency arise from how each stereoisomer fits into the receptor's binding site. The "grab and stand" model, primarily established for the most potent natural isomer, (-)-menthol, helps visualize these interactions [2].

The "Grab and Stand" Binding Mechanism

Research indicates that (-)-menthol activates TRPM8 by binding to a cavity formed by the S1-S4 segments of the channel. It uses its hydroxyl group as a "hand" to grab residue R842 on the S4 helix, and its isopropyl group as "legs" to stand on residues I846 and L843 [2]. This specific interaction is crucial for effectively opening the channel.

The following diagram illustrates this mechanism and the consequences of structural changes in other stereoisomers.

G cluster_legend Key to Mutagenesis Studies Perturbing the 'hand' Perturbing the 'hand' Disrupts H-bond with R842 Disrupts H-bond with R842 Perturbing the 'hand'->Disrupts H-bond with R842 Perturbing the 'legs' Perturbing the 'legs' Weakens van der Waals forces Weakens van der Waals forces Perturbing the 'legs'->Weakens van der Waals forces (-)-Menthol (-)-Menthol Binding Pocket\n(S1-S4 domain) Binding Pocket (S1-S4 domain) (-)-Menthol->Binding Pocket\n(S1-S4 domain)  Binds to Hydroxyl 'Hand' Hydroxyl 'Hand' (-)-Menthol->Hydroxyl 'Hand'  has Isopropyl 'Legs' Isopropyl 'Legs' (-)-Menthol->Isopropyl 'Legs'  has Grab R842 (S4) Grab R842 (S4) Hydroxyl 'Hand'->Grab R842 (S4)  Forms H-bond Stand on I846/L843 Stand on I846/L843 Isopropyl 'Legs'->Stand on I846/L843  van der Waals Robust Channel Activation Robust Channel Activation Grab R842 (S4)->Robust Channel Activation  Leads to Stand on I846/L843->Robust Channel Activation  Leads to Altered Stereoisomers Altered Stereoisomers Weaker/No H-bond Weaker/No H-bond Altered Stereoisomers->Weaker/No H-bond  e.g., (+)-isomers Poorer van der Waals fit Poorer van der Waals fit Altered Stereoisomers->Poorer van der Waals fit  e.g., (+)-isomers Reduced Efficacy/Potency Reduced Efficacy/Potency Weaker/No H-bond->Reduced Efficacy/Potency  Leads to Poorer van der Waals fit->Reduced Efficacy/Potency  Leads to

Key Experimental Methods for Profiling TRPM8 Agonists

The data in the comparison table is derived from established experimental protocols. Here are the methodologies relevant to the cited studies.

  • Whole-Cell Patch-Clamp Electrophysiology: This is the primary technique for quantifying channel activity and agonist potency [1] [2]. Cells (like HEK293T) are transfected with the TRPM8 gene. Membrane currents are recorded while the cell is clamped at specific voltages (e.g., -80 mV and +80 mV). Menthol solutions are perfused onto the cell at increasing concentrations. The resulting current is measured, and data is fitted with a Hill equation to calculate the EC₅₀ value (half-maximal effective concentration), a direct measure of agonist affinity and potency [1].
  • Thermodynamic Mutant Cycle Analysis (TMCA): This advanced method pinpoints specific atomic-level interactions between a drug and its target [1] [2]. A point mutation is introduced into TRPM8 at a suspected interaction site (e.g., R842K). The EC₅₀ of both the wild-type and mutant channels is measured for a standard ligand ((-)-menthol) and a modified analog (e.g., menthone). If the effect of the mutation depends on the ligand modification, it indicates a specific interaction between that protein residue and that part of the ligand molecule [2].
  • Molecular Docking: This computational approach predicts how a ligand binds to a protein [1] [2]. Using the known 3D structure of TRPM8 (from cryo-EM), menthol stereoisomers are computationally posed within the proposed binding pocket. The software scores these poses based on binding energy, generating plausible 3D models that explain why certain stereoisomers (like (-)-menthol) fit better than others ((+)-neoisomenthol) [1]. These models provide testable hypotheses for TMCA and other functional assays.

References

comparative efficacy of (+)-menthol versus other cooling agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Cooling Agents

Cooling Agent Relative Cooling Intensity / Key Findings Mechanism of Action Key Applications & Notes

| (+)-Menthol (L-Menthol) | - Cooling Intensity: Reference standard. [1]

  • Clinical Efficacy: Reduces colon peristalsis, improves mucosal visualization & ease of examination during endoscopy. No significant effect on adenoma detection rate. [2] | Agonist of the TRPM8 receptor (cold-sensitive ion channel). [1] [3] | Applications: Gastrointestinal endoscopy, topical analgesics, skincare, flavors. [2] [1] [3] Note: Can cause eye irritation and has a volatile nature. [4] | | WS-3 (N-Ethyl-p-menthane-3-carboxamide) | - A primary synthetic cooling agent developed by Wilkinson Sword. [4]
  • Optimal cooling is associated with the (1R,3R,4S) stereochemical form. [4] | Agonist of the TRPM8 receptor. [1] | Applications: Aftershaves, personal care products, e-liquids. [4] [5] Note: Designed to provide cooling without the minty odor and volatility of menthol. [4] | | WS-23 (2-Isopropyl-N,2,3-trimethylbutyramide) | - Vs. Menthol: More subtle initial cooling with a prolonged effect; odorless and flavorless. [6]
  • Considered less irritating than menthol for sensitive skin. [6] | Shows significantly reduced activity on TRPM8 due to lack of a specific hexacyclic ring structure. [1] | Applications: Skincare products (e.g., gels, mists), e-liquids. [4] [6] Note: No chiral center, exists in only one form. [4] | | WS-12 ((1R,2S,5R)-N-(4-Methoxyphenyl)-p-menthanecarboxamide) | - Vs. Menthol: One study reported a 40% enhancement in cooling and analgesic effects. [1]
  • A high-potency, selective TRPM8 agonist. [1] | Potent and selective agonist of the TRPM8 receptor. Its hexacyclic ring and bulky side chain are critical for high affinity. [1] | Applications: High-performance cooling applications. | | Menthyl Lactate (Frescolat ML) | - Cooling Intensity: Provides a milder, smoother, and longer-lasting cooling sensation compared to menthol. [4] | Agonist of the TRPM8 receptor. | Applications: Skincare products, cosmetics, flavors. [4] [7] |

Mechanism of Action: The TRPM8 Receptor Pathway

Cooling agents like menthol and its derivatives primarily elicit a cold sensation by activating the TRPM8 (Transient Receptor Potential Melastatin 8) receptor, a cold-sensitive ion channel in sensory neurons. The following diagram illustrates this signaling pathway and the key structural features required for receptor activation.

G CoolingAgent Cooling Agent Applied TRPM8 TRPM8 Receptor Activation CoolingAgent->TRPM8 Binds to CalciumInflux Ca²⁺ Influx TRPM8->CalciumInflux NeuronDepolarization Sensory Neuron Depolarization CalciumInflux->NeuronDepolarization SignalToBrain Signal to Brain (Cold Sensation) NeuronDepolarization->SignalToBrain StructuralReq Structural Requirement: Hexacyclic Ring StructuralReq->TRPM8 Enhances Binding

As shown, the hexacyclic ring structure is a critical feature for effective TRPM8 binding and activation. Agents like WS-12 contain this structure and show high potency, whereas WS-23, which lacks it, shows significantly reduced activity [1].

Experimental Protocols for Efficacy Assessment

To generate the comparative data, researchers use standardized experimental methods. Here are details for two key protocols cited in the table.

  • 1. Clinical Efficacy in Gastrointestinal Endoscopy: This assessment is based on a systematic review and meta-analysis of Randomized Controlled Trials (RCTs) [2].

    • Population: Adults undergoing gastrointestinal endoscopy (colonoscopy or upper endoscopy).
    • Intervention: L-menthol application during the procedure versus a placebo control.
    • Primary Outcome: Peristalsis suppression rate. Secondary outcomes include ease of examination and adenoma detection rate.
    • Methodology: Following PRISMA guidelines and Cochrane Handbook recommendations. Data is pooled from multiple databases, and results are analyzed using odds ratios (OR) with 95% confidence intervals (CI).
  • 2. Sensory Analysis in Topical Products: Comparative studies between agents like WS-23 and menthol in skincare involve controlled human sensory trials [6].

    • Formulation: Cooling agents are incorporated into standard topical bases (e.g., gels, creams) at specific concentrations.
    • Application: Participants have the product applied to a defined skin area under controlled environmental conditions.
    • Evaluation: Participants report on the intensity, onset, and duration of the cooling sensation using standardized subjective scales. Skin tolerance and irritation are also monitored.

Key Comparative Insights

  • Synthetic vs. Natural Agents: Synthetic carboxamides (WS-3, WS-23, WS-12) were developed to provide cooling without the strong odor, volatility, and potential irritation associated with menthol [4] [6].
  • Structure-Activity Relationship (SAR): Molecular structure dictates efficacy. Esterification of menthol (e.g., creating menthyl lactate) can prolong the cooling effect, while specific ring structures (in WS-12) greatly enhance potency and selectivity for the TRPM8 receptor [1].
  • Context-Dependent Choice: The "best" cooling agent depends on the application. WS-12 may be chosen for high-intensity cooling, WS-23 for long-lasting, mild sensation in sensitive skin, and L-menthol remains a proven choice for clinical antispasmodic use [2] [6] [1].

References

validating molecular docking studies for (+)-menthol

Author: Smolecule Technical Support Team. Date: February 2026

Validation Approaches for Molecular Docking

Validation ensures that computational docking predictions are reliable and biologically relevant. The table below summarizes the key methods, illustrated by a recent study on (+)-menthol.

Validation Method Description & Purpose Example from Menthol Docking Study
Experimental Correlation Correlate docking predictions (e.g., binding affinity, pose) with real-world experimental results to confirm biological relevance [1]. Docking predicted menthol binds sweet receptor (T1R2/T1R3); sensory tests confirmed it lowers sweetness threshold and prolongs sweet perception [1].
Molecular Dynamics (MD) Simulations Assess the stability of the docked complex under simulated physiological conditions (e.g., solvation, temperature) over time [1]. After docking, MD simulations (100 ns) confirmed complex stability (via RMSD, RMSF, Rg) and showed menthol stabilizes receptor active conformation [1].
Analysis of Binding Interactions Examine specific atomic-level interactions (hydrogen bonds, hydrophobic contacts) between ligand and protein residues [1]. Analysis showed menthol binding increases "hotspot" residues for sugars, stabilizing closed active form of receptor's Venus Flytrap domain [1].

Detailed Experimental Workflow for Validation

For a comprehensive guide, you can outline a multi-stage validation protocol. The flowchart below summarizes the integrated computational and experimental workflow.

Start Start: Molecular Docking of this compound Comp Computational Validation Start->Comp Exp Experimental Validation Start->Exp Generate Predictions MD Molecular Dynamics Simulations Comp->MD Stability Check Sensory Sensory Evaluation (e.g., Taste Threshold) Exp->Sensory Functional Assay End Validated Binding Pose and Mechanism Stability Analyze RMSD, RMSF, Rg MD->Stability >50 ns Correlate Correlate Stability->Correlate Sensory->Correlate Dose-Response Data Correlate->End Positive Correlation

The methodology can be broken down into the following stages:

  • Stage 1: Molecular Docking

    • Objective: Predict the binding pose and affinity of this compound with the target protein.
    • Protocol: Use software like AutoDock Vina or Schrödinger Glide [2]. Prepare the protein structure by removing water molecules and adding hydrogens. Define the binding site based on known literature or blind docking. Run the docking simulation and rank the resulting poses based on scoring functions (e.g., predicted binding affinity in kcal/mol) [3] [1].
  • Stage 2: Computational Validation

    • Objective: Assess the stability and physical realism of the docked complex.
    • Protocol: Subject the top-ranked docking pose to Molecular Dynamics (MD) Simulations using software like GROMACS or AMBER [1].
      • System Setup: Solvate the complex in a water box and add ions to neutralize the system.
      • Production Run: Run a simulation for at least 50-100 nanoseconds.
      • Key Metrics to Analyze:
        • Root Mean Square Deviation (RMSD): Measures the stability of the protein-ligand complex over time.
        • Root Mean Square Fluctuation (RMSF): Assesses the flexibility of individual protein residues.
        • Radius of Gyration (Rg): Evaluates the overall compactness of the protein.
        • Interaction Analysis: Identify persistent hydrogen bonds and hydrophobic interactions throughout the simulation [1].
  • Stage 3: Experimental Validation

    • Objective: Provide biological confirmation of the computational predictions.
    • Protocol: Design a functional assay that tests the effect predicted by docking.
      • For menthol and sweet taste receptors: Conduct sensory evaluation with human subjects.
        • Methods: Use triangle tests to determine if subjects can detect differences, and time-intensity tests to measure how menthol affects the duration and intensity of sweetness.
        • Measurement: Determine the change in sweetness recognition threshold and suprathreshold intensity of a sweetener like high-fructose corn syrup with and without menthol [1].
      • For other targets (e.g., anti-inflammatory): Use in vitro cell-based assays.
        • Methods: Treat cells (like RAW 264.7 macrophages) with menthol and measure the production of relevant biomarkers (e.g., IL-6, TNF-α, nitrite) using ELISA or similar techniques [4].

Key Takeaways for Your Guide

When creating your comparison guide for researchers, emphasizing these core aspects will be crucial:

  • Go Beyond Docking: Docking alone is a prediction. Its true value is unlocked through validation with MD simulations and experimental data [1].
  • Context is Critical: The validation strategy depends on the target and the proposed biological function of menthol. The same compound requires different assays for validating taste modulation versus anti-inflammatory effects [4] [1].
  • Leverage Available Tools: Many advanced tools are now available to aid validation. PoseCheck can analyze strain energy and steric clashes, while AA-Score offers an improved empirical scoring function for binding affinity [5].

References

comparison of (+)-menthol vascular effects with other isomers

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Menthol Isomer Effects

The table below summarizes the key differences between (-)-menthol and (+)-menthol based on current scientific knowledge.

Aspect (-)-Menthol (L-Menthol) This compound (D-Menthol)
Natural Occurrence Primary natural form from mint plants [1] [2] Synthetic; not found in significant quantities in nature [1] [2]
Sensory Profile Pleasant, sweet, intense minty odor with distinct cooling freshness [3] [2] Dusty, herbal, only faintly minty odor; lacks pure cooling quality [1] [2]
Pharmacological Potency High potency; benchmark for cooling and biological activity [1] [4] [5] Vastly reduced pharmacological properties compared to (-)-menthol [1] [2]
Vascular & Sensory Superiority Tight fit with thermoreceptors (e.g., TRPM8); more intense cooling and vascular effects [4] [5] [6] Industrial synthesis product; yields racemic mixture [1]
Reported Toxicity Considered safe for use in various consumer and pharmaceutical products [6] Reported as toxic in some sources [1]

For the other six isomers (neo-, iso-, and neoisomenthol), sensory data indicates they are generally interspersed with negative odors such as musty, herbal, or earthy aromas, and are not associated with the desirable minty freshness or potent biological effects of (-)-menthol [3] [7].

Mechanisms of Action and Experimental Insights

The vascular effects of menthol are complex and involve multiple direct and indirect pathways.

Molecular Targets and Signaling Pathways
  • Primary Target (TRPM8): (-)-menthol is a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is a key sensor for cold temperatures [1] [8] [5]. Activation of TRPM8 in the vascular wall is a major mechanism behind menthol's vascular effects [1].
  • Other Ion Channels: Menthol can also influence other channels, which may contribute to its overall effects:
    • Voltage-gated Sodium Channels: Blocked by menthol, contributing to its local anesthetic and analgesic effects [5].
    • Calcium Channels: Menthol can modulate calcium influx, affecting muscle contraction and neurotransmitter release [8] [5].
Key Experimental Methodologies

To evaluate the vascular effects of menthol in a research setting, the following methodologies are commonly employed:

  • In Vivo Perfusion Measurement: These techniques assess blood flow changes in response to menthol application in living organisms.

    • Laser Doppler Flowmetry/Laser Speckle Contrast Imaging: Used to measure microvascular perfusion in skin or other surfaces. Topical application of (-)-menthol (e.g., 3-40% formulations) typically results in a localized increase in blood flow [1] [2].
    • High-Resolution Doppler Ultrasound: Used to measure blood flow in larger, deeper arteries (e.g., brachial, radial). Studies often show a decrease in blood flow in these vessels, which may be a sympathetic heat-conservation response to surface cooling [1] [2].
  • In Vitro Vascular Studies: These involve isolating tissues or cells to study direct mechanisms.

    • Isolated Vessel Myography: Rings of arteries (e.g., rat aorta, mesenteric artery) are mounted in an organ bath. Menthol is added to the solution, and changes in vessel tension (contraction/relaxation) are measured directly [1].
    • Patch-Clamp Electrophysiology: This technique is used on isolated cells (e.g., vascular smooth muscle cells, neurons) to characterize menthol's effects on specific ion channels like TRPM8 and voltage-gated sodium channels [5].

Signaling Pathways for Vascular Effects

The diagrams below illustrate the complex mechanisms by which (-)-menthol can cause either vasodilation or vasoconstriction.

G cluster_vasodilation Vasodilation Pathways cluster_vasoconstriction Vasoconstriction Pathways Menthol Menthol TRPM8_Endo TRPM8 Activation (Endothelial Cell) Menthol->TRPM8_Endo AfferentNeuron TRPM8 Activation (Afferent Neuron) Menthol->AfferentNeuron TRPM8_VSM TRPM8 Activation (Vascular Smooth Muscle) Menthol->TRPM8_VSM Calcium_Influx_Endo Extracellular Ca²⁺ Influx TRPM8_Endo->Calcium_Influx_Endo eNOS_Activation eNOS Activation Calcium_Influx_Endo->eNOS_Activation EDHF_Pathway EDHF Release & VSM Hyperpolarization Calcium_Influx_Endo->EDHF_Pathway NO_Release NO Release eNOS_Activation->NO_Release cGMP_VSMC cGMP in VSM Cell NO_Release->cGMP_VSMC VSM_Relax_Dilate VSM Relaxation & Vasodilation cGMP_VSMC->VSM_Relax_Dilate EDHF_Pathway->VSM_Relax_Dilate NeuropeptideRelease CGRP/Substance P Release AfferentNeuron->NeuropeptideRelease NeuropeptideRelease->VSM_Relax_Dilate Calcium_Release Ca²⁺ Release from Sarcoplasmic Reticulum TRPM8_VSM->Calcium_Release Calcium_Influx_VSM Extracellular Ca²⁺ Influx TRPM8_VSM->Calcium_Influx_VSM MLCK_Activation MLCK Activation Calcium_Release->MLCK_Activation Calcium_Influx_VSM->MLCK_Activation VSM_Contraction_Constrict VSM Contraction & Vasoconstriction MLCK_Activation->VSM_Contraction_Constrict

Research Gaps and Conclusions

  • Key Research Gap: A direct, head-to-head comparison of the vascular effects of all eight menthol isomers, using consistent models and protocols, is not available in the current literature [1] [2]. Most studies focus on (-)-menthol, with this compound primarily mentioned for its reduced activity.
  • Conclusion for Researchers:
    • (-)-Menthol is the most efficacious isomer for vascular and sensory effects, acting primarily through TRPM8 activation and modulation of other ion channels.
    • This compound and the other six isomers have vastly reduced potency and undesirable sensory profiles.
    • The vascular outcome (vasodilation vs. vasoconstriction) depends critically on the vascular bed, application site, and concentration.

References

validating computational models for (+)-menthol interactions

Author: Smolecule Technical Support Team. Date: February 2026

Computational Approaches for Studying (+)-Menthol

The table below summarizes two distinct computational approaches used in recent studies to model this compound interactions.

Application Focus Computational Method(s) Validation Method(s) Key Performance Metrics / Outcomes Reference System / Context

| Olfactory Perception of Menthol Isomers [1] | Molecular Docking | Sensory Analysis (Human Panel), Detection Threshold Measurement | • Docking Binding Energies: -7.3 to -5.1 kcal/mol • Identified key interacting amino acid residues (e.g., His-55, Thr-56 in Olfr874) • Correlation between computed interactions and sensory profiles (e.g., minty vs. musty odors) | Interaction with olfactory receptors (Olfr874, OR8B8, OR8B12) | | Menthol in Deep Eutectic Solvents (DESs) [2] | COSMO-RS (via COSMOtherm) | Experimental Solubility Measurement | • Quantified Gibbs free energies of molecular pair formation • Correlation between predicted solute-solvent hetero-pairs and experimental solubility peaks • Identified optimal HBA:HBD ratios for solubility | Solubilization of Flufenamic Acid in Menthol-based DESs |

Detailed Experimental Protocols

Here is a deeper dive into the methodologies cited in the table.

Molecular Docking with Olfactory Receptors [1]

This protocol aims to understand the molecular basis of menthol's scent perception by simulating how it binds to olfactory receptors.

  • Objective: To elucidate the interaction mechanisms between eight menthol isomers and mouse/human olfactory receptors and correlate these with human sensory data.
  • System Setup:
    • Structures: The 3D structures of the menthol isomers were prepared. The structures of the olfactory receptors (Olfr874, OR8B8, OR8B12) were likely modeled or obtained from databases, as their full experimental structures are not fully characterized.
    • Software: Specific molecular docking software was used (e.g., AutoDock Vina, GOLD, or similar).
  • Docking Simulation:
    • The menthol isomers were docked into the predicted binding pockets of the olfactory receptors.
    • The simulations calculated the binding affinity (reported as binding energy in kcal/mol) and identified the specific hydrogen bonds and hydrophobic interactions stabilizing the complexes.
  • Validation & Correlation:
    • Sensory Analysis: A panel of trained human assessors evaluated the odor profiles of each menthol isomer, scoring them for attributes like "minty," "sweet," "musty," and "herbal."
    • Detection Threshold Measurement: The minimum concentration at which each isomer could be detected by the human panel was determined using a three-alternative forced-choice (3-AFC) procedure.
    • The computational results (e.g., binding energy, specific residue interactions) were directly compared with the experimental sensory data to validate the model.
COSMO-RS for Solubility in Deep Eutectic Solvents [2]

This protocol uses a thermodynamic model to predict and explain the solubility of an API in menthol-based solvents.

  • Objective: To predict the solubility of Flufenamic Acid (FlA) in menthol-based Deep Eutectic Solvents (DESs) and understand the molecular interactions governing solubility.
  • System Setup:
    • Components: The structures of the hydrogen bond acceptor (HBA: menthol), hydrogen bond donors (HBDs: e.g., glycerol), and the solute (Flufenamic Acid) were defined.
  • Computational Simulation:
    • Software: The COSMOtherm program was used, which implements the COSMO-RS (Conductor-like Screening Model for Real Solvents) theory.
    • Calculation: The software computed the Gibbs free energies of formation for all possible molecular pairs (e.g., HBA-HBD, HBA-Solute, HBD-Solute). These energies were used as equilibrium constants.
  • Validation & Correlation:
    • Experimental Solubility Measurement: The actual solubility of FlA in various menthol-based DESs with different HBA:HBD ratios was measured experimentally in the lab.
    • Algorithmic Interpretation: A Python-based iterative algorithm used the COSMO-derived energies to calculate the equilibrium concentrations of different molecular complexes (dimers, hetero-pairs) in the saturated solution.
    • The model was validated by showing a strong correlation between the predicted concentration of solute-containing hetero-pairs and the experimentally measured solubility peak at a specific HBA:HBD ratio.

Workflow for Model Validation

The following diagram integrates the protocols above into a generalized workflow for developing and validating a computational model of menthol interactions.

ValidationWorkflow Start Define Objective CompModel Computational Modeling Start->CompModel ExpDesign Design Physical Experiment CompModel->ExpDesign Generates Hypothesis Comparison Compare & Correlate CompModel->Comparison Predictions DataCollection Collect Experimental Data ExpDesign->DataCollection DataCollection->Comparison Validated Validated Model Comparison->Validated Strong Correlation Refine Refine Model Comparison->Refine Deviation Refine->CompModel Improved Parameters

The workflow shows that computational and experimental tracks run in parallel. The model makes predictions, which are tested against real-world data. A strong correlation validates the model, while deviations require refinement of the model's parameters.

Key Insights and Research Outlook

The studies highlight that the choice of computational model depends heavily on the specific biological or physicochemical question being asked. Molecular docking is powerful for specific protein-ligand interactions [1], while COSMO-RS is suited for predicting bulk solution-phase thermodynamics and solubility [2].

A promising direction for more robust validation is the integration of multiple computational methods. For instance, a comprehensive study on the TRPM8 ion channel (a key target for menthol) combined homology modeling with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to identify key menthol-binding residues and quantify binding affinities, with findings validated by mutational studies [3].

References

Menthol Isomer Characteristics & Research Findings

Author: Smolecule Technical Support Team. Date: February 2026

Isomer Odor Profile & Threshold Key Molecular Interactions Toxicity & Biological Activity Findings
L-Menthol Pleasant, sweet, mint-like; Detection threshold: 5.166 mg/L [1] Strong binding to Olfr874, OR8B8, OR8B12; Key residues: His-55 (Olfr874), Tyr-94 (OR8B8) [1] Activates TRPM8 (analgesia) [2]. Induces apoptosis, inhibits proliferation/motility in lung cancer cells via Akt pathway [3]. Anti-inflammatory; suppresses TNF-α, IL-6, IL-1β [4].
D-Menthol Pleasant; Detection threshold: 4.734 mg/L [1] Strong binding to olfactory receptors; similar to L-Menthol [1] Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
L-Isomenthol Undesirable odors (musty, herbal, earthy) [1] Information missing in search results Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
D-Isomenthol Undesirable odors (musty, herbal, earthy) [1] Information missing in search results Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
L-Neomenthol Undesirable odors (musty, herbal, earthy) [1] Information missing in search results Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
D-Neomenthol Undesirable odors (musty, herbal, earthy) [1] Information missing in search results Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
L-Neoisomenthol Undesirable odors (musty, herbal, earthy) [1] Information missing in search results Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
D-Neoisomenthol Undesirable odors (musty, herbal, earthy) [1] Information missing in search results Data on specific toxicity is limited in search results; considered for comparative sensory studies [1].
Menthol-like Compounds (e.g., Carvone, WS-23) Minty/Cooling [5] [6] Information missing in search results In e-cigarettes, associated with lung inflammation, epithelial barrier dysfunction, and nAChR modulation in vitro [6].

A critical finding is that undesirable odor profiles in isomers may signal different biological activities or metabolic pathways [1]. Structurally similar menthol-like compounds used in commercial products (e.g., Carvone, WS-23) can induce cellular toxicity [6], highlighting that cooling properties and toxicity are not exclusive to the menthol skeleton.

Molecular Interaction Mechanisms

The significant differences in sensory perception and biological activity among isomers stem from their highly specific interactions with cellular receptors. The diagram below illustrates the key receptors and pathways involved.

menthol_mechanisms cluster_receptors Key Molecular Targets cluster_pathways Activated Pathways & Effects L_menthol L-Menthol Isomer TRPM8 TRPM8 Receptor (Cold Sensing) L_menthol->TRPM8 Olfr874 Olfr874 (Mouse) Olfactory Receptor L_menthol->Olfr874 OR8B8 OR8B8 (Human) Olfactory Receptor L_menthol->OR8B8 OR8B12 OR8B12 (Human) Olfactory Receptor L_menthol->OR8B12 Analgesia Analgesic Effect TRPM8->Analgesia Apoptosis_path Inhibition of Akt Phosphorylation TRPM8->Apoptosis_path Thermogenesis_path PKA / UCP1 Pathway Activation TRPM8->Thermogenesis_path Odor_Perception Minty Odor Perception Olfr874->Odor_Perception OR8B8->Odor_Perception Anti_inflam_path Suppression of NF-κB Signaling OR8B8->Anti_inflam_path OR8B12->Odor_Perception OR8B12->Anti_inflam_path Thermogenesis BAT Thermogenesis Apoptosis Induces Apoptosis Anti_inflam Anti-inflammatory Response Apoptosis_path->Apoptosis Thermogenesis_path->Thermogenesis Anti_inflam_path->Anti_inflam

The interactions are highly dependent on the three-dimensional structure of the menthol isomer. For example, the pleasant minty odor of L-menthol is attributed to its specific binding to olfactory receptors like Olfr874, OR8B8, and OR8B12, primarily through hydrogen bonding and hydrophobic interactions with key amino acid residues [1]. Other isomers, with different spatial configurations, cannot bind in the same way, leading to the perception of undesirable musty or herbal odors [1].

Experimental Methodologies

The following are key experimental protocols used in the cited studies to generate data on menthol's activity and toxicity.

  • Cytotoxicity & Apoptosis (in vitro) [3]

    • Cell Lines: Human lung adenocarcinoma (A549, H1299).
    • Assays: MTT assay for cell viability; Flow cytometry with FITC-Annexin V/PI staining for apoptosis; Caspase-3 activity measurement.
    • Treatment: Cells treated with menthol (e.g., 0.8 mM) for 24-48 hours.
  • Anti-inflammatory Activity (in vitro) [4]

    • Cell Line: Mouse macrophage (RAW 264.7).
    • Stimulation: Inflammation induced by bacterial Lipopolysaccharide (LPS).
    • Treatment: Co-treatment with menthol.
    • Analysis: Cytokine profiling (TNF-α, IL-6, IL-1β) via western blot or array; Analysis of NF-κB and Akt signaling pathways.
  • Sensory Evaluation & Odor Threshold [1]

    • Panel: Trained human panelists (e.g., n=10).
    • Method: Sensory Quantitative Descriptive Analysis.
    • Procedure: Menthol isomers are dissolved in odorless solvent (e.g., liquid paraffin) and presented in a series of dilutions. Panelists score odor intensity and quality using a standardized scale (e.g., 10-point score).
    • Threshold: The detection threshold is determined as the lowest concentration at which the odor is perceived.
  • Molecular Docking Simulation [1]

    • Objective: To predict the binding mode and affinity between menthol isomers and target receptors (e.g., Olfr874).
    • Process: The 3D structure of the receptor is modeled. Menthol isomer structures are docked into the receptor's putative binding pocket. Software calculates the binding energy (kcal/mol) and identifies key interacting residues.

Research Gaps and Future Directions

The current evidence reveals a clear asymmetry in research focus. Most biological studies, especially those investigating toxicity and therapeutic mechanisms, concentrate almost exclusively on L-menthol [3] [4]. The specific cytotoxic, apoptotic, or inflammatory responses of the other seven isomers remain largely uncharacterized in the provided search results.

Future research should prioritize:

  • Systematic comparative toxicity screening of all eight menthol isomers using standardized in vitro and in vivo models.
  • Detailed investigation of the structure-activity relationship (SAR) governing not just desired effects (like analgesia), but also potential adverse outcomes.
  • Exploration of the metabolism and pharmacokinetics of the different isomers to understand if their differential effects are due to receptor interaction or metabolic fate.

References

efficacy comparison of (+)-menthol in different delivery systems

Author: Smolecule Technical Support Team. Date: February 2026

Influence of Menthol Across Different Nicotine Delivery Systems

Delivery System / Context Key Findings on Menthol's Role Supporting Data & Experimental Overview

| Combustible Menthol Cigarettes [1] [2] | Mixed evidence on hindering smoking cessation; animal studies show menthol can potentiate nicotine's effects. • Inhibits nicotine metabolism • Intensifies nicotine withdrawal signs • Upregulates brain nicotinic receptors | Systematic Review & Meta-analysis [1]: 43 studies analyzed. "No consistent or significant associations between menthol cigarette use and smoking cessation" were found (Strength of Evidence: Low to Moderate).

Mouse Model Study [2]: Menthol (i.p. injection) decreased nicotine clearance (2-fold), increased nicotine's area under the curve (AUC), and prolonged nicotine-induced antinociception. Co-administration increased mecamylamine-precipitated withdrawal signs and upregulated α4 and β2 nAChR subunits in hippocampus, prefrontal cortex, and striatum. | | Electronic Cigarettes (ENDS) [3] [4] | Significantly enhances subjective user experience and is a highly maintained flavor, particularly among the youth. • Increases satisfaction, enjoyment, and appeal • Reduces craving effectively | Randomized Crossover Trial [4]: 77 e-cigarette users. Menthol session scored higher than tobacco on satisfaction, product liking, future use interest, enjoyment, puff liking, taste, and craving reduction (all p<0.05). Dependence and gender moderated the effects.

Longitudinal Population Study [3]: Analysis of PATH Study data (2014-2019). Fruit was the most used flavor, but menthol/mint use among youth increased from 21.9% to 58.1% from Wave 2 to Wave 5. 32.0% of menthol/mint users maintained this flavor over at least three consecutive waves. | | Heated Tobacco Products (HTPs) [5] | Availability of a menthol option increases product substitution for conventional menthol cigarettes. | Pilot Randomized Controlled Trial [5]: 34 adult menthol cigarette smokers. When a menthol HTP (IQOS) was available, it was a stronger substitute for menthol cigarettes in behavioral economic and short-term naturalistic settings compared to a tobacco-flavored HTP. |

Detailed Experimental Protocols

To help you evaluate the quality of the data presented, here is a deeper look into the methodologies of two key experimental studies.

  • Mouse Model on Nicotine Pharmacokinetics & Dependence [2]:

    • Subjects & Groups: Male ICR mice.
    • Drug Administration: Menthol was dissolved in a vehicle (ethanol/Emulphor-620/water) and administered via intraperitoneal (i.p.) injection. Nicotine was injected subcutaneously (s.c.).
    • Key Behavioral Tests:
      • Antinociception: Measured using the tail-flick and hot-plate tests. Response was calculated as the percentage of maximum possible effect (%MPE).
      • Hypothermia: Measured via changes in rectal temperature.
      • Withdrawal: Somatic signs (e.g., paw tremors, head shakes) were counted over 20 minutes after precipitation by mecamylamine.
    • Molecular Analysis: Western blot was used to quantify α4 and β2 nAChR subunit expression in various brain regions.
  • Clinical Trial on E-cigarette Subjective Effects [4]:

    • Design: A randomized, double-blind, crossover trial.
    • Participants: 77 current e-cigarette users (aged 21-35) after 12-hour nicotine abstinence (validated by plasma nicotine levels).
    • Intervention: Two separate lab sessions where participants used e-cigarettes ad libitum for 60 minutes. Sessions differed only by flavor (menthol vs. tobacco), assigned in random order.
    • Outcome Measures:
      • Satisfaction: Modified Cigarette Evaluation Questionnaire (mCEQ).
      • Pleasure & Enjoyment: Visual Analog Scale (VAS).
      • Appeal & Sensory Experience: Duke Sensory Questionnaire (DSQ).

Mechanistic Pathways of Menthol Action

The following diagram synthesizes the key biological pathways through which menthol exerts its effects, as identified in the research.

G cluster_sensory Sensory & Perceptual Pathways cluster_pharmaco Pharmacokinetic & Pharmacodynamic Pathways Menthol Menthol TRPM8 Activation of TRPM8 'Cold' Receptor Menthol->TRPM8 CYP_Inhibition Inhibition of Cytochrome P450 Enzymes Menthol->CYP_Inhibition Sensory_Effects • Cooling Sensation • Masking of Irritation • Enhanced Palatability TRPM8->Sensory_Effects Enhanced_Effects • Prolonged Nicotine Effects • Intensified Withdrawal • Upregulation of nAChRs Sensory_Effects->Enhanced_Effects Potential Synergy Altered_PK Altered Nicotine Pharmacokinetics (↓ Clearance, ↑ AUC, ↑ Half-life) CYP_Inhibition->Altered_PK Altered_PK->Enhanced_Effects

Interpretation and Research Implications

The compiled data highlights that menthol is more than a simple flavorant; it is a pharmacologically active compound. Its efficacy is not measured by a single metric but by its multifaceted interactions with biological systems and human behavior.

  • In Tobacco/Nicotine Science: The "efficacy" of menthol is demonstrated by its ability to enhance nicotine's effects, improve product appeal, and facilitate use, likely through the combined sensory and pharmacokinetic pathways illustrated above [2] [4]. This makes regulating menthol in tobacco products a significant public health issue.
  • Gap in Pharmaceutical Delivery Systems: The provided search results lack direct comparisons of (+)-menthol in systems like transdermal patches, topical creams, or inhalers for therapeutic purposes. The available data is primarily from a toxicological and abuse-liability context, not from targeted drug development.

For your comparison guide aimed at drug development professionals, it would be crucial to:

  • Explicitly note the context gap, clarifying that the strongest data relates to tobacco products.
  • Focus on the mechanisms of action (sensory, pharmacokinetic, receptor-level) as potential levers for optimizing therapeutic delivery systems.
  • Call for new, targeted research that directly compares the pharmacokinetics and efficacy of this compound in controlled pharmaceutical formulations.

References

×

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Pellets or Large Crystals
Other Solid; Liquid; Pellets or Large Crystals
White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]
White solid with a minty odor; [OECD SIDS: IUCLID Data Set] White crystalline solid; [Sigma-Aldrich MSDS]
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odou

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Boiling Point

421 °F at 760 mmHg (NTP, 1992)

Flash Point

196 °F (NTP, 1992)

Heavy Atom Count

11

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float
0.901 (20°); 0.891 (30°)

Melting Point

100 °F (NTP, 1992)

UNII

C6B1OE8P3W

GHS Hazard Statements

Aggregated GHS information provided by 2106 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 2106 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 2099 of 2106 companies with hazard statement code(s):;
H315 (97.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992)
0.06 [mmHg]
0.8 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

15356-60-2
89-78-1
15356-70-4

Wikipedia

(+)-menthol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types